Product packaging for Cobalt nitrate(Cat. No.:CAS No. 19154-72-4)

Cobalt nitrate

Cat. No.: B179736
CAS No.: 19154-72-4
M. Wt: 182.94 g/mol
InChI Key: UFMZWBIQTDUYBN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Cobalt Nitrate, with the formula Co(NO₃)₂·xH₂O, is an inorganic cobalt(II) salt where the most common and stable form is the hexahydrate (Co(NO₃)₂·6H₂O). This compound appears as red or red-brown deliquescent crystals that are highly soluble in water and other polar solvents . It is a versatile starting material in research and industrial processes. A primary research application is in catalysis, where it serves as a precursor for cobalt oxide catalysts used in Fischer-Tropsch synthesis to convert carbon monoxide and hydrogen into hydrocarbons . It is also a key reagent in the preparation of various coordination complexes, such as cobaloximes, and is used in electrocatalysis research, including the development of dual-atom catalysts for nitrate reduction . Beyond catalysis, this compound is utilized in material science for the synthesis of cobalt-based pigments and dyes, and in the deposition of cobalt coatings via electroplating . In agricultural research, it finds use as an additive in animal feed and fertilizers to provide essential cobalt in trace amounts . The compound is an oxidizing solid and requires careful handling. It is harmful if swallowed, may cause skin and respiratory irritation, and is a suspected carcinogen . Researchers are advised to use appropriate personal protective equipment (PPE), work in a well-ventilated area, and store the compound in a cool, dry place away from combustible materials . This product is intended For Research Use Only and is not approved for diagnostic, therapeutic, or personal use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula Co(NO3)2<br>CoN2O6 B179736 Cobalt nitrate CAS No. 19154-72-4

Properties

IUPAC Name

cobalt(2+);dinitrate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/Co.2NO3/c;2*2-1(3)4/q+2;2*-1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UFMZWBIQTDUYBN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

[N+](=O)([O-])[O-].[N+](=O)([O-])[O-].[Co+2]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

Co(NO3)2, CoN2O6
Record name COBALT(II) NITRATE
Source ILO-WHO International Chemical Safety Cards (ICSCs)
URL https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1397
Description The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace.
Explanation Creative Commons CC BY 4.0
Record name cobalt(II) nitrate
Source Wikipedia
URL https://en.wikipedia.org/wiki/Cobalt(II)_nitrate
Description Chemical information link to Wikipedia.
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

10026-22-9 (hexahydrate), 10553-73-8 (dodecahydrate), 14690-59-6 (dihydrate), 24606-35-7 (tetrahydrate), 54264-08-3 (nonahydrate), 56767-13-6 (trihydrate), 22541-53-3 (Parent)
Record name Cobaltous nitrate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0010141056
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

DSSTOX Substance ID

DTXSID9064970
Record name Cobalt(II) nitrate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID9064970
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

182.94 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Cobalt nitrate is an odorless red solid. Sinks and mixes with water. (USCG, 1999), Liquid; Pellets or Large Crystals; Pellets or Large Crystals, Liquid, Pale red solid; [Merck Index] Red crystals, soluble in water; [MSDSonline], PALE RED POWDER.
Record name COBALT NITRATE
Source CAMEO Chemicals
URL https://cameochemicals.noaa.gov/chemical/8442
Description CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management.
Explanation CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data.
Record name Nitric acid, cobalt(2+) salt (2:1)
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name Cobaltous nitrate
Source Haz-Map, Information on Hazardous Chemicals and Occupational Diseases
URL https://haz-map.com/Agents/8049
Description Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents.
Explanation Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission.
Record name COBALT(II) NITRATE
Source ILO-WHO International Chemical Safety Cards (ICSCs)
URL https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1397
Description The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace.
Explanation Creative Commons CC BY 4.0

Solubility

Solubility: 97.929 lb/100 lb water at 70 °F /Cobaltous nitrate hexahydrate/, Water solubility: >669.6 g/L at 20 °C /Cobaltous nitrate hexahydrate/, Soluble in water, Solubility in water: soluble
Record name Cobaltous nitrate
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/238
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.
Record name COBALT(II) NITRATE
Source ILO-WHO International Chemical Safety Cards (ICSCs)
URL https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1397
Description The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace.
Explanation Creative Commons CC BY 4.0

Density

1.54 at 68 °F (USCG, 1999) - Denser than water; will sink, 2.49 g/cu cm, 2.49 g/cm³
Record name COBALT NITRATE
Source CAMEO Chemicals
URL https://cameochemicals.noaa.gov/chemical/8442
Description CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management.
Explanation CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data.
Record name Cobaltous nitrate
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/238
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.
Record name COBALT(II) NITRATE
Source ILO-WHO International Chemical Safety Cards (ICSCs)
URL https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1397
Description The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace.
Explanation Creative Commons CC BY 4.0

Color/Form

Pale red powder, Red crystals

CAS No.

10141-05-6, 14216-74-1
Record name COBALT NITRATE
Source CAMEO Chemicals
URL https://cameochemicals.noaa.gov/chemical/8442
Description CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management.
Explanation CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data.
Record name Cobaltous nitrate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0010141056
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Nitric acid, cobalt salt
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0014216741
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Nitric acid, cobalt(2+) salt (2:1)
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name Cobalt(II) nitrate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID9064970
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Cobalt dinitrate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.030.353
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name Nitric acid, cobalt salt
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.034.599
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name COBALTOUS NITRATE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/65W79BFD5V
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.
Record name Cobaltous nitrate
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/238
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.
Record name COBALT(II) NITRATE
Source ILO-WHO International Chemical Safety Cards (ICSCs)
URL https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1397
Description The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace.
Explanation Creative Commons CC BY 4.0

Melting Point

131 °F (USCG, 1999), Decomposes at 100-105 °C, MP: 55-56 °C (loses three H2O at 55 °C); liquid becomes green and decomposes to the oxide above 74 °C; soluble in water 1338 g/L at 0 °C, 2170 g/L at 80 °C); soluble in acetone and most organic solvents; slightly soluble in ammonium hydroxide /Cobaltous nitrate hexahydrate/
Record name COBALT NITRATE
Source CAMEO Chemicals
URL https://cameochemicals.noaa.gov/chemical/8442
Description CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management.
Explanation CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data.
Record name Cobaltous nitrate
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/238
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.

Advanced Synthetic Methodologies Utilizing Cobalt Nitrate

Cobalt Nitrate (B79036) as a Primary Precursor in Material Synthesis

Cobalt nitrate is a fundamental starting material in the synthesis of a wide array of cobalt-containing materials. Its utility as a precursor is primarily due to its high solubility in water and other polar solvents, which allows for homogeneous mixing at the molecular level with other reactants. sigmaaldrich.comontosight.ai This property is critical in processes like impregnation and co-precipitation, where uniform distribution of cobalt ions is essential for the quality of the final product. taylorandfrancis.com

The compound is instrumental in the fabrication of cobalt-based catalysts, pigments, and magnetic materials. ontosight.ai For instance, it is a common precursor for preparing catalysts used in Fischer-Tropsch synthesis and for the selective reduction of nitrogen oxides. ntnu.no In the realm of materials science, this compound is used to create cobalt-containing ceramic materials, such as cobalt ferrites and cobalt-doped titanium dioxide, which exhibit interesting magnetic, electrical, and photocatalytic properties. sigmaaldrich.com

Furthermore, this compound is a key component in the synthesis of advanced energy storage materials. It is employed in the preparation of cathodes for lithium-ion batteries and as a component in fuel cell catalysts, leveraging the redox activity of the cobalt ion. sigmaaldrich.com The synthesis of nickel-rich cathode materials like NMC (Nickel Manganese Cobalt) and NCA (Nickel Cobalt Aluminum) for lithium-ion batteries often utilizes a co-precipitation process where this compound is a vital precursor due to its ability to produce a homogeneous structure. sigmaaldrich.comsigmaaldrich.com

The versatility of this compound extends to its role in creating ordered mesoporous carbons with well-dispersed cobalt nanoparticles. In these syntheses, this compound hexahydrate is used as the metal precursor, and by carefully controlling impregnation conditions, the size and dispersion of the metal particles can be finely tuned. rsc.org

Focus on Cobalt(II) Nitrate Hexahydrate in Synthetic Pathways

Cobalt(II) nitrate hexahydrate, with the chemical formula Co(NO₃)₂·6H₂O, is the most common form of this compound used in synthesis due to its stability and high solubility. ontosight.ai This hydrated salt is a pink or red crystalline solid that readily dissolves in water, making it an ideal precursor for a variety of synthetic routes. ontosight.ai

Its applications are extensive and include:

Catalyst Synthesis: It serves as a precursor for developing cobalt-based catalysts for specific organic reactions, such as the synthesis of 5-carboxanilide-dihydropyrimidinone derivatives. sigmaaldrich.com

Nanomaterial Preparation: Cobalt(II) nitrate hexahydrate is a starting material for the preparation of various cobalt-based nanomaterials, including nano-Co₃O₄, through methods like direct thermal decomposition and sol-gel synthesis. sigmaaldrich.comsigmaaldrich.com These nanomaterials find use in electrochemical water splitting and sensors. sigmaaldrich.com

Doping Agent: It is used as a dopant to prepare materials like LaCr₁₋ₓCoₓO₃ solid-solution ceramics, which are designed for high-temperature applications. sigmaaldrich.com

Pigment Production: The compound is a source of cobalt ions for creating blue and pink pigments used in glass and ceramics. ontosight.ai

Electroplating: It is utilized in electroplating to deposit cobalt onto metal surfaces, which enhances their corrosion resistance and magnetic properties. ontosight.ai

The hexahydrate form is particularly important because the six water molecules associated with each this compound molecule contribute to its stability and solubility characteristics. ontosight.ai

Synthesis of Cobalt-Based Nanomaterials from this compound

This compound is a widely employed precursor for the synthesis of various cobalt-based nanomaterials, including cobalt nanoparticles (CoNPs), cobalt oxide nanoparticles (e.g., CoO and Co₃O₄), and more complex structures like cobalt-terephthalic acid metal-organic frameworks (MOFs). nih.govaip.orgrsc.org The choice of synthetic method plays a crucial role in determining the size, shape, crystallinity, and ultimately, the properties of the resulting nanomaterials. nih.gov

Numerous techniques have been developed to produce these nanomaterials, often leveraging the reactivity of this compound in solution. These methods range from green synthesis approaches using plant extracts to more controlled chemical and physical techniques. nih.govejmse.ro The versatility of this compound allows for its use in a variety of reaction environments, leading to a diverse array of nanostructures with potential applications in catalysis, energy storage, and biomedicine. ejmse.roresearchgate.net

Solution-Based Approaches

Solution-based methods are among the most common and versatile for synthesizing cobalt-based nanomaterials from this compound. These techniques offer excellent control over reaction parameters, enabling the tuning of nanoparticle properties.

Microemulsion techniques provide a confined reaction environment for the synthesis of nanoparticles with controlled size and morphology. mdpi.com In a typical water-in-oil microemulsion, nanosized water droplets are dispersed in an oil phase, stabilized by a surfactant. mdpi.com this compound, being water-soluble, is dissolved in these aqueous nanoreactors. The addition of a precipitating or reducing agent, also in a microemulsion, leads to the formation of nanoparticles within the confined space of the micelles. mdpi.commdpi.com

For example, CoF₂ nanoparticles have been synthesized by mixing two microemulsions, one containing this compound hexahydrate and the other ammonium (B1175870) fluoride. mdpi.com Similarly, cobalt nanoparticles (CoNPs) and cobalt-metal alloys can be produced by mixing a microemulsion containing this compound with another containing a reducing agent. mdpi.com The size and shape of the resulting nanoparticles can be influenced by factors such as the water-to-surfactant ratio and the type of surfactant used. mdpi.com

NanomaterialPrecursorsSurfactant/SystemKey FindingsReference
CoF₂ NanoparticlesThis compound hexahydrate, Ammonium fluorideCTAB/2-octanol/H₂O (Water-in-oil microemulsion)Formation of light pink precipitates of CoF₂ nanoparticles. mdpi.com
Cobalt Nanoparticles (CoNPs)This compoundCTAB/hydrocarbon/aqueous phase with reducing agentGeneral scheme for producing CoNPs and cobalt-metal alloys. mdpi.com
Cobalt Nanostructures (spheres, rods)This compoundSynperonic® 10/6, Pluronic® P123, SPAN 20–TWEEN 80 (O/W and W/O microemulsions)Shape and size can be modified by changing the reaction media and precipitating agent. mdpi.com

The sol-gel method is a versatile wet-chemical technique used to produce solid materials from small molecules. It involves the transition of a system from a liquid "sol" (colloidal solution) into a solid "gel" phase. This compound is frequently used as the cobalt precursor in these syntheses. ntnu.noaip.org

In a typical sol-gel synthesis of cobalt oxide nanoparticles, cobalt(II) nitrate hexahydrate is dissolved in a solvent like ethylene (B1197577) glycol. aip.org The solution is then heated and stirred, leading to the formation of a gel. Subsequent drying and calcination of the gel at elevated temperatures result in the formation of cobalt oxide nanoparticles, such as Co₃O₄. aip.org The properties of the final material, including crystallite size, can be controlled by parameters like the sintering time and temperature. aip.org This method is valued for being a relatively low-cost and straightforward process for generating nanoparticles. aip.org

Target MaterialPrecursorsSolvent/ReagentsKey Process StepsResulting MaterialReference
Cobalt Oxide (Co₃O₄) NanoparticlesCobalt(II) nitrate hexahydrateEthylene glycolStirring, heating to form a gel, drying, pulverization, sintering at 700 °C.Single-phase Co₃O₄ nanoparticles. aip.org
Cobalt-doped Silica (B1680970) XerogelsThis compound hexahydrate, Tetraethoxysilane (TEOS)Nitric acid, WaterHydrolysis of TEOS, addition of this compound, gelation, drying, heat treatment.Amorphous or crystalline Co₃O₄ dispersed in a silica matrix. ntnu.no
Cobalt Blue Pigment (CoAl₂O₄)This compound, Aluminum nitrateCitric acid, Ethylene glycol/Glycerol, Ammonia (B1221849)Formation of a precursor solution, gelation, drying, calcination at 1250 °C.Spinel structure cobalt aluminate with a strong blue color. scielo.br

Chemical precipitation is a widely used method for synthesizing cobalt-based nanoparticles due to its simplicity and scalability. sigmaaldrich.comnanoscalereports.com This technique involves dissolving a cobalt salt, typically this compound, in a solvent and then adding a precipitating agent to induce the formation of an insoluble cobalt compound. nanoscalereports.comiajps.com Subsequent heat treatment of the precipitate often yields the desired cobalt oxide nanoparticles. nanoscalereports.com

In a typical synthesis of cobalt oxide (Co₃O₄) nanoparticles, an aqueous solution of this compound is reacted with a base like sodium hydroxide (B78521) or ammonium hydroxide, leading to the precipitation of cobalt hydroxide. iajps.comholycrossngl.edu.in This precursor is then separated, washed, and calcined to form Co₃O₄ nanoparticles. nanoscalereports.comiajps.com Co-precipitation is a variation of this method where salts of multiple metals are precipitated simultaneously to create mixed-metal oxides, such as cobalt ferrite (B1171679) (CoFe₂O₄), by reacting solutions of this compound and iron nitrate with a base. rsc.org

NanomaterialCobalt PrecursorOther Precursors/ReagentsKey Process StepsResulting MaterialReference
Cobalt Oxide (Co₃O₄) NanoparticlesThis compound hexahydrateSodium hydroxidePrecipitation, centrifugation, grinding.Aggregated Co₃O₄ nanoparticles with a size of ~50 nm. iajps.com
Cobalt Oxide (Co₃O₄) NanoparticlesThis compoundAmmonium oxalatePrecipitation, washing, drying, calcination at 400°C.Polycrystalline Co₃O₄ nanoparticles with an average size of 8.06 nm. nanoscalereports.com
Cobalt Oxide (Co₃O₄) NanoparticlesThis compoundAmmonium hydroxidePrecipitation, aging, drying, calcination at 500°C.Agglomerated spherical Co₃O₄ nanoparticles. holycrossngl.edu.in
Cobalt Ferrite (CoFe₂O₄)This compoundIron nitrate, Sodium hydroxideControlled co-precipitation at constant pH.Crystalline and nanocrystalline cobalt ferrite. rsc.org
Polyol Reduction Methods

The polyol process is a versatile and widely employed wet-chemical method for the synthesis of metallic nanoparticles. In this approach, a polyol, such as ethylene glycol or a hyperbranched polyester (B1180765) polyol, serves as both the solvent and the reducing agent. aidic.itnih.gov this compound is a frequently used precursor in this method due to its favorable reduction potential compared to other cobalt salts, which can allow for milder reaction conditions. aidic.it

The reduction of cobalt(II) ions from this compound by the polyol is typically induced by heating the reaction mixture. For instance, in a synthesis using a hyperbranched polyester polyol, the reaction mixture of cobalt chloride (as a point of comparison to this compound's reactivity) and the polyol was heated, leading to a series of color changes indicating the formation of cobalt nanoparticles. nih.gov The temperature and reaction time are critical parameters that influence the size, shape, and properties of the resulting nanoparticles.

One of the key advantages of the polyol method is the dual role of the polyol, which can also act as a stabilizing agent, preventing the agglomeration of the newly formed nanoparticles. aidic.it The use of environmentally benign solvents and reducing agents, like polyols, makes this method a more sustainable approach for nanoparticle synthesis. semanticscholar.org

Thermal and Hydrothermal Synthesis Pathways

Hydrothermal and Solvothermal Methods

Hydrothermal and solvothermal synthesis are effective methods for producing a variety of cobalt-based nanomaterials with controlled morphologies and properties. nih.govresearchgate.netiwaponline.com These methods involve heating a precursor solution, typically containing this compound, in a sealed vessel (autoclave) above the boiling point of the solvent. doi.org When water is the solvent, the process is termed hydrothermal, and when an organic solvent is used, it is called solvothermal. aidic.it

This compound is a common precursor in these methods for the synthesis of materials like cobalt ferrite (CoFe₂O₄) nanoparticles and cobalt oxide (Co₃O₄). nih.govresearchgate.netiwaponline.com For example, CoFe₂O₄ nanoparticles have been synthesized by heating a solution of this compound and iron nitrate in the presence of a base and a surfactant. nih.goviwaponline.com The reaction temperature, time, and the concentration of reagents are crucial parameters that can be adjusted to control the size and morphology of the resulting nanoparticles. nih.govnih.gov In one study, nearly spherical, monodispersed CoFe₂O₄ nanoparticles were formed by carefully controlling the reaction time and temperature. nih.gov

The choice of cobalt precursor can significantly impact the properties of the final product. A study comparing different cobalt precursors (this compound, cobalt acetylacetonate, cobalt acetate (B1210297), and cobalt chloride) in the solvothermal synthesis of cobalt on cobalt-aluminate catalysts found that the catalyst derived from this compound exhibited the highest activity. engj.orgengj.org This was attributed to its high reducibility and the formation of larger crystallite sizes with fewer interactions. engj.orgengj.org

The table below summarizes the effect of different cobalt precursors on the properties of Co/CoAl₂O₄ catalysts synthesized by the solvothermal method. engj.orgengj.org

Cobalt PrecursorCrystallite Size of Cobalt Oxide (nm)CO Conversion (%)Methane (B114726) Selectivity (%)
This compound (CoN)15.28590
Cobalt Acetate (CoAC)12.57888
Cobalt Acetylacetonate (CoAA)10.87585
Cobalt Chloride (CoCL)8.56075

This table is based on data presented in the study by Rojanapipatkul et al. (2012). engj.orgengj.org

Direct Thermal Decomposition Strategies

Direct thermal decomposition, or thermolysis, is a straightforward and common method for preparing cobalt oxides from this compound. akjournals.comresearchgate.neteurekaselect.com This process involves heating this compound hexahydrate (Co(NO₃)₂·6H₂O) at a specific temperature in a controlled atmosphere. sci-hub.stresearchgate.net The heat provides the energy needed to break down the nitrate salt into its constituent oxides.

The decomposition of this compound hexahydrate is a stepwise process. sci-hub.stresearchgate.net As the temperature increases, the water of hydration is lost, followed by the decomposition of the anhydrous this compound into various cobalt oxides, such as CoO, Co₂O₃, and Co₃O₄. sci-hub.stresearchgate.net The final oxide phase obtained depends on the decomposition temperature and the surrounding atmosphere. akjournals.comresearchgate.net For instance, the thermal decomposition of a complex formed between this compound and ethylene glycol can yield CoO as the unique phase through an autocombustion process. akjournals.comresearchgate.net Annealing this product at 400°C can lead to the formation of Co₃O₄. akjournals.comresearchgate.net

This method has been successfully used to synthesize nano-Co₃O₄ in the form of short nanorods by decomposing Co(NO₃)₂·6H₂O at 520°C. eurekaselect.com The resulting nanoparticles have shown good electrocatalytic properties for water oxidation. eurekaselect.com

The thermal decomposition process can be influenced by the heating rate. Rapid heating of this compound hexahydrate can cause it to melt, leading to side reactions. sci-hub.stresearchgate.net A slow, controlled heating rate (quasi-isothermal) allows for a more defined, stepwise decomposition. sci-hub.stresearchgate.net

Advanced Processing Techniques

Spray Pyrolysis

Spray pyrolysis is a versatile and cost-effective technique for producing thin films and powders of various materials, including cobalt-containing compounds. acs.orgaaru.edu.jo The process involves atomizing a precursor solution, which often contains this compound, into fine droplets. researchgate.net These droplets are then passed through a heated reactor where the solvent evaporates, and the precursor undergoes thermal decomposition to form the desired product. scribd.com

This method has been used to prepare thin films of materials like LaFexCo(1–x)O₃ and Ni₀.₉₂Co₀.₀₈O. acs.orgaaru.edu.jo In the synthesis of LaFexCo(1–x)O₃ thin films, a solution of lanthanum nitrate, iron nitrate, and this compound was sprayed onto a heated substrate. acs.org Similarly, Ni₀.₉₂Co₀.₀₈O thin films were deposited using a solution of nickel nitrate and this compound. aaru.edu.jo The properties of the resulting films, such as their structure and optical characteristics, can be controlled by adjusting process parameters like the molarity of the precursor solution and the substrate temperature. aaru.edu.jo

Spray pyrolysis offers several advantages, including the ability to produce films on large and non-planar surfaces and the potential for mass production. acs.orgscribd.com It is also a valuable technique for screening and comparing potential catalyst materials. acs.org

Aqueous Gel-Casting Synthesis

Aqueous gel-casting is a promising and scalable method for synthesizing nanoscale powders with controlled morphology, such as cobalt oxide (Co₃O₄). mdpi.comresearchgate.net This technique involves the formation of a gel from a solution containing the metal precursor (this compound), a monomer (like acrylamide), and an initiator. mdpi.comresearchgate.net The metal ions are uniformly distributed within the polymer network of the gel. Subsequent calcination of the gel at a high temperature removes the organic components and leads to the formation of the desired metal oxide nanoparticles. mdpi.comresearchgate.net

The properties of the synthesized nanoparticles can be tailored by controlling various synthesis parameters. mdpi.comresearchgate.net For instance, the particle size of Co₃O₄ can be significantly reduced by increasing the molar ratio of the monomer to this compound and by increasing the concentration of the initiator. mdpi.com One study demonstrated that this method could produce nano-spherical Co₃O₄ powders with particle sizes ranging from approximately 16 nm to 40 nm. mdpi.com

The calcination temperature and duration are also critical factors that affect the crystallinity and catalytic performance of the final product. mdpi.comresearchgate.net It was found that calcining the cobalt oxide precursor at 600°C for 2 hours yielded a catalyst with optimal performance for the hydrolysis of sodium borohydride (B1222165). mdpi.comresearchgate.net This technique has been shown to be effective for producing efficient and low-cost catalysts for hydrogen generation. mdpi.comresearchgate.net

The table below illustrates the effect of the monomer-to-metal nitrate ratio and initiator concentration on the particle size of Co₃O₄ synthesized via aqueous gel-casting. mdpi.com

Monomer to Metal Nitrate RatioInitiator (APS) Concentration (wt% of monomer)Average Particle Size (nm)
2:12~40
4:12~25
6:12~20
6:14~16

This table is based on data presented in the study by Al-Shankiti et al. (2025). mdpi.com

Green Chemistry Approaches in Cobalt Nanomaterial Synthesis

The principles of green chemistry, which advocate for the reduction or elimination of hazardous substances, are increasingly being applied to the synthesis of cobalt nanomaterials. rsc.org These methods offer an environmentally friendly and biocompatible alternative to traditional chemical and physical synthesis routes. rsc.orgwu.ac.th

Bioreduction Mediated by Plant Extracts

A prominent green chemistry approach involves the use of plant extracts for the bioreduction of this compound to form cobalt-based nanoparticles. rsc.orgresearchgate.net This method utilizes the rich diversity of phytochemicals present in various parts of plants, such as leaves, roots, and fruits, to act as both reducing and stabilizing agents. rsc.orgwu.ac.thresearchgate.net

The general process involves preparing an aqueous extract from a chosen plant, which is then mixed with a this compound solution. researchgate.netnih.gov The phytochemicals within the extract, which include flavonoids, polyphenols, terpenoids, and alkaloids, facilitate the reduction of cobalt ions (Co²⁺ or Co³⁺) to cobalt atoms. rsc.orgnih.govsemanticscholar.org These biomolecules then cap the newly formed nanoparticles, preventing their agglomeration and ensuring stability. researchgate.netjchemrev.com The reaction conditions, such as temperature and pH, can be adjusted to control the size and morphology of the resulting nanoparticles. derpharmachemica.com

Several plant extracts have been successfully employed in this process, including but not limited to Psidium guajava, Curcuma longa, and Populus ciliata. researchgate.netnih.govmdpi.com For instance, in one study, cobalt oxide (Co₃O₄) nanoparticles were synthesized by mixing a Psidium guajava leaf extract with a this compound solution and heating the mixture. nih.govmdpi.com The resulting nanoparticles exhibited an average size of approximately 30.9 nm. nih.gov

Table 1: Examples of Plant Extracts Used in Cobalt Nanoparticle Synthesis

Plant Species Precursor Synthesized Nanoparticle Average Size Reference
Psidium guajava Cobalt(II) nitrate hexahydrate Co₃O₄ 26-40 nm nih.gov
Curcuma longa This compound hexahydrate Co₃O₄ Not Specified mdpi.com
Populus ciliata This compound hexahydrate Co₃O₄ Not Specified researchgate.net
Pisonia alba This compound Cobalt oxide 773.4 d.nm ijres.org
Croton macrostachyus This compound Co₃O₄ 12.75 nm mums.ac.ir
Role of Biomolecules as Reducing or Capping Agents

The effectiveness of plant extracts in nanoparticle synthesis is attributed to the diverse array of biomolecules they contain. rsc.orgresearchgate.net These naturally occurring compounds serve dual roles as both reducing and capping agents, a key advantage of this green synthetic route. researchgate.netjchemrev.com

Phytochemicals such as polyphenols, flavonoids, tannins, saponins, and various vitamins possess functional groups like hydroxyl (-OH), carboxyl (-COOH), and amino (-NH₂) groups. rsc.orgmdpi.comoatext.com These groups can chelate with cobalt ions from the this compound precursor, forming intermediate complexes. nih.gov Subsequently, these biomolecules donate electrons, leading to the reduction of the cobalt ions to their metallic or oxide forms. semanticscholar.org

Control of Morphological and Size Parameters during Synthesis

The ability to control the morphology (shape) and size of cobalt-based nanomaterials is critical as these parameters directly influence their physical and chemical properties and, consequently, their performance in various applications. Several factors in the synthesis process, using this compound as a precursor, can be manipulated to achieve this control.

Key parameters that affect the final nanoparticle characteristics include:

Precursor and Reducing Agent Concentration: The ratio of this compound to the reducing agent can significantly impact the nucleation and growth kinetics of the nanoparticles. For example, studies have shown that varying the concentration of sodium borohydride as a reducing agent can alter the size of the resulting cobalt nanoparticles. researchgate.net Similarly, the amount of hydrogen peroxide used as an oxidant in the precipitation-oxidation method can control the size of cobalt oxide nanoparticles. pjoes.com

Temperature and Time: The reaction temperature and duration of the synthesis process play a crucial role. vjs.ac.vnvjs.ac.vn For instance, in the hydrothermal synthesis of cobalt oxide nanorods from this compound, varying the temperature and time resulted in different morphologies and aspect ratios. vjs.ac.vnresearchgate.net Higher temperatures can lead to increased crystallinity and potentially larger particle sizes. derpharmachemica.comsapub.org

pH of the Reaction Medium: The pH of the synthesis solution affects the surface charge of the nanoparticles and can influence their aggregation behavior and final size. derpharmachemica.com Adjusting the pH can lead to the formation of nanoparticles with different shapes and stabilities.

Capping Agents and Surfactants: The addition of capping agents or surfactants, such as polyvinylpyrrolidone (B124986) (PVP) or oleic acid, can effectively control particle growth and prevent aggregation, leading to smaller and more uniform nanoparticles. researchgate.netsciepublish.comscispace.com The type and concentration of the capping agent can be tailored to achieve the desired morphology. scispace.com

By carefully controlling these synthesis parameters, researchers can produce cobalt-based nanomaterials with specific and well-defined sizes and shapes, such as nanospheres, nanorods, nanocubes, and more complex hierarchical structures. vjs.ac.vnmdpi.comsci-hub.se

Preparation of High-Purity Crystalline this compound

High-purity crystalline this compound is essential for various industrial and research applications, including its use as a precursor in the synthesis of advanced materials. One significant avenue for obtaining this compound is through the recycling and recovery from spent catalysts.

Recycling and Recovery from Spent Catalysts

Spent catalysts, particularly those from hydrodesulfurization (HDS) processes in the petroleum industry, often contain significant amounts of cobalt. The recovery of this cobalt in the form of high-purity this compound is an economically and environmentally beneficial practice. Hydrometallurgical processes are commonly employed for this purpose.

A typical hydrometallurgical route involves the following steps:

Leaching: The spent catalyst is first treated with a leaching agent, often an acid, to dissolve the cobalt and other metals. Nitric acid is a suitable leaching agent as it directly leads to the formation of this compound in the solution.

Purification: The resulting leachate contains a mixture of metal ions. Various separation and purification techniques, such as solvent extraction, ion exchange, or precipitation, are used to selectively remove impurities and isolate the cobalt.

Crystallization: Once a purified this compound solution is obtained, the final step is to induce crystallization to produce solid, high-purity this compound. This is typically achieved by controlling the temperature and concentration of the solution.

This recycling process not only provides a sustainable source of this compound but also helps in managing industrial waste from spent catalysts.

Synthesis of this compound-Doped Polymer Composites and Films

This compound can be incorporated as a dopant into various polymer matrices to create composite materials with tailored optical, electrical, and magnetic properties. ijert.orgneuroquantology.com These composites are finding applications in areas such as electronics, sensors, and energy storage.

The synthesis of these composites often involves dissolving the polymer and this compound in a common solvent and then casting the solution to form a film. uodiyala.edu.iqresearchgate.net As the solvent evaporates, the this compound becomes dispersed within the polymer matrix. The concentration of the this compound dopant is a critical parameter that influences the properties of the final composite film. ijert.orgneuroquantology.com

Table 2: Compound Names Mentioned in the Article

Compound Name
This compound
Cobalt oxide
Nitric acid
Sodium borohydride
Hydrogen peroxide
Polyvinylpyrrolidone
Oleic acid
Poly(m-toluidine)
Polyaniline
Polyvinyl alcohol
Cobalt(II) nitrate hexahydrate
Cobalt
Cobalt ferrite
Barium titanate
Silver nitrate
Potassium dichromate
Hydrochloric acid
Tetrahydrofuran
Ammonia
Ethylene glycol
Sodium oxalate
Potassium hydroxide
Citric acid
Iron nitrate
Titanium dioxide
Barium carbonate
Silver
Zinc oxide
Copper oxide
Nickel oxide
Gold
Platinum
Palladium
Iron
Cadmium
Titanium oxide
Magnetite
Zirconium
Selenium
Cobalt sulfide (B99878)
Polyphenylenesulphide
Zinc nitrate
2-methylimidazole (B133640)
Methanol
Paraffin (B1166041) wax
Ethanol
Carbon
Cobalt carbide
Cobaltous oxide
Cobaltic oxide
Cobaltosic oxide
Cobalt chloride
Cobalt sulfate (B86663)
Cobalt acetate
Cuprous oxide
Ferrous oxide
Methyl thymol (B1683141) blue
Trichloroethylene
Cresol red
Zinc chromite
Cadmium sulfide
Zinc sulfide

Advanced Structural Elucidation and Coordination Chemistry of Cobalt Nitrate Complexes

Fundamental Coordination Geometries in Cobalt(II) and Cobalt(III) Nitrate (B79036) Complexes.

The coordination chemistry of cobalt nitrate is characterized by the metal's ability to exist in two primary oxidation states, +2 and +3, which in turn influences the geometry of the resulting complexes. The spatial arrangement of ligands around the central cobalt ion is a critical determinant of the complex's physical and chemical properties.

Octahedral Coordination Spheres.

A prevalent coordination geometry for both cobalt(II) and cobalt(III) is octahedral, where the central cobalt ion is surrounded by six donor atoms from the coordinating ligands. ncert.nic.in In the case of cobalt(II) nitrate hydrates, the coordination sphere is often occupied by water molecules. For instance, the hexahydrate of cobalt(II) nitrate is more accurately described as hexaaquacobalt(II) nitrate, [Co(OH₂)₆][NO₃]₂, where the cobalt ion is octahedrally coordinated to six water molecules, and the nitrate ions are not directly bonded to the metal but exist as counter-ions. wikipedia.org Similarly, anhydrous cobalt(II) nitrate features an octahedrally coordinated cobalt(II) atom, but in this case, it is linked to six oxygen atoms from six different nitrate ions in a three-dimensional polymeric network. wikipedia.org

Cobalt(III) complexes also readily adopt an octahedral geometry. researchgate.net For example, in the complex tetraammine(carbonato-κ²O,O')cobalt(III) nitrate, the Co(III) ion is in an octahedral environment, coordinated to a chelating carbonate group and four ammine ligands. nih.govnih.gov The stability and prevalence of the octahedral geometry in cobalt complexes can be attributed to the favorable energetic arrangement of d-orbitals in the presence of a ligand field.

Variability in Nitrate Ligand Coordination (Monodentate vs. Bidentate).

The nitrate ion (NO₃⁻) is a versatile ligand that can coordinate to a metal center in several ways, most commonly as a monodentate or a bidentate ligand. wikipedia.orgresearchgate.netlibretexts.org In monodentate coordination, only one of the oxygen atoms of the nitrate ion bonds to the metal center. wikipedia.org An example of this is found in the complex [Co(NH₃)₅NO₃]²⁺. wikipedia.org

In bidentate coordination, two oxygen atoms from the nitrate ion bind to the metal center. wikipedia.org This can occur in a chelating fashion to a single metal center or as a bridging ligand between two metal centers. researchgate.net The coordination mode of the nitrate ligand can be influenced by several factors, including the nature of the other ligands in the coordination sphere and the steric requirements of the complex. For instance, in the complex [M(MonNa)₂(NO₃)₂] where M is Co(II), the nitrate ligands are monodentately bound, resulting in a tetrahedral geometry around the cobalt ion. mdpi.com However, when M is Mn(II), the nitrate ligands are bidentate, leading to a distorted octahedral geometry. mdpi.com

Ligand Design and Complex Formation with this compound.

The synthesis of this compound complexes with specific properties can be achieved through the careful selection and design of organic ligands. These ligands can influence the coordination geometry, stability, and reactivity of the resulting complex.

Imidazole and Derivatives as Ligands.

Imidazole and its derivatives are effective ligands for the formation of complexes with cobalt(II) nitrate. In the complex Co(C₃H₄N₂)₆₂, the cobalt(II) ion is octahedrally coordinated to six imidazole ligands through the pyridine nitrogen atom. scirp.orgscirp.org The nitrate ions in this structure are not directly coordinated to the cobalt but are held in the crystal lattice by hydrogen bonds with the imidazole ligands. scirp.orgscirp.org The formation of such complexes can be achieved through solvent-free methods by reacting this compound with molten imidazole. researchgate.netmdpi.com The nature of the anion (e.g., nitrate vs. perchlorate) can have a negligible effect on the coordination of the central cobalt atom with the imidazole ligands. mdpi.com

The coordination environment around the cobalt can vary with different imidazole derivatives. For instance, with 2-ethylimidazole, a complex with a slightly distorted octahedral geometry around one of the cobalt centers has been reported. nih.gov

Carbohydrazide Ligand Systems.

Carbohydrazide (CHZ) acts as a ligand in the formation of energetic coordination compounds with this compound. In the complex Co(CHZ)₃₂, the cobalt ion is in a six-coordinated octahedral environment. sioc-journal.cn Theoretical studies using density functional theory (DFT) have shown that the interactions between the carbohydrazide ligands and the cobalt cation are significant, leading to a decrease in the occupancies of the amino N-H bond orbitals. sioc-journal.cn

Ammine and Carbonato Ligand Systems.

Ammonia (B1221849) (ammine ligand) and carbonate (carbonato ligand) are classic ligands in cobalt coordination chemistry. Cobalt(III) ammine complexes have been extensively studied since the pioneering work of Alfred Werner. uvm.edu The synthesis of tetraammine(carbonato)cobalt(III) nitrate, [Co(NH₃)₄CO₃]NO₃, serves as a common precursor in the preparation of other cobalt(III) ammine complexes. ionicviper.org

In the anhydrous form of [Co(CO₃)(NH₃)₄]NO₃, the Co(III) ion exhibits an octahedral O₂N₄ coordination environment, with the carbonate group acting as a chelating ligand and four ammine ligands completing the coordination sphere. nih.gov The structure is further stabilized by an intricate network of hydrogen bonds involving the ammine hydrogens, carbonate oxygens, and nitrate oxygens. nih.govnih.gov

Polyaza Macrocyclic Ligands

The coordination chemistry of this compound with polyaza macrocyclic ligands is a field of significant interest due to the ability of these ligands to encapsulate metal ions, leading to complexes with unique structural and electronic properties. These macrocycles can enforce specific coordination geometries and oxidation states on the central cobalt ion.

Research into cobalt(II) and cobalt(III) complexes with various tetraazamacrocycles has revealed a range of coordination geometries. For instance, complexes with topologically constrained tetraazamacrocycles can yield cobalt(II) centers with a highly distorted trigonal-bipyramidal coordination geometry. researchgate.net In such structures, the Co-N bond distances in the axial positions are often significantly longer than those in the equatorial plane, a distortion attributed to the steric constraints of the macrocyclic framework and the formation of five-membered chelate rings. researchgate.net

In other examples, such as with N,N'-disubstituted "tet a" (5,5,7,12,12,14-hexamethyl-1,4,8,11-tetraazacyclotetradecane) derived ligands, cobalt(III) complexes with a distorted octahedral geometry are formed. A hexadentate N₄O₂ donor ligand can coordinate to a Co(III) ion, creating a stable, diamagnetic mononuclear complex. nih.gov The synthesis often involves the initial formation of a Co(II) complex which is subsequently oxidized to the more inert Co(III) state by air. nih.gov The structural analysis of these complexes confirms the encapsulation of the cobalt ion within the macrocyclic cavity, with additional coordination by pendant donor arms of the ligand. researchgate.net

Table 1: Selected Structural Features of a Cobalt(II) Tetraazamacrocyclic Complex

ParameterValueReference
Coordination GeometryDistorted Trigonal-Bipyramidal researchgate.net
Axial Co-N Distances (Å)2.220 (5), 2.228 (5) researchgate.net
Equatorial Co-N Distances (Å)2.095 (5), 2.101 (5), 2.151 (5) researchgate.net
Axial N1-Co-N3 Angle (°)160.4 (2) researchgate.net
Equatorial N-Co-N Angles (°)142.1 (2), 133.4 (2), 84.6 (2) researchgate.net

Phenanthroline and Azide Co-ligand Systems

The combination of 1,10-phenanthroline (phen) and azide (N₃⁻) as co-ligands in this compound systems leads to the formation of complexes with interesting structural and electronic properties. Both cobalt(II) and cobalt(III) complexes have been synthesized and characterized.

A representative cobalt(II) complex, Co(phen)₃₂·2H₂O, features a central Co(II) ion coordinated by three bidentate phenanthroline ligands, resulting in an octahedral geometry. The nitrate ions are not directly coordinated to the metal center but act as counter-ions, participating in the broader crystal structure through intermolecular interactions.

In contrast, a novel cobalt(III) complex with mixed ligands, [Co(phen)₂(N₃)₂]NO₃, demonstrates the versatility of this system. In this complex, the central Co(III) atom is six-coordinate, with four nitrogen atoms from two bidentate 1,10-phenanthroline molecules and two terminal nitrogen atoms from two azide anions. This coordination results in a distorted octahedral geometry with a CoN₆ chromophore. The structure crystallizes in the orthorhombic system with the space group Iba2. The molecular structure is further stabilized by face-to-face π–π stacking interactions between the aromatic rings of the phenanthroline ligands.

Table 2: Crystallographic and Selected Bond Data for [Co(phen)₂(N₃)₂]NO₃

ParameterValueReference
Crystal SystemOrthorhombic
Space GroupIba2
Coordination GeometryDistorted Octahedral
ChromophoreCoN₆

Intermolecular Interactions and Supramolecular Architecture

The solid-state structures of this compound complexes are frequently governed by a sophisticated network of intermolecular interactions, which dictate the final supramolecular architecture. These non-covalent forces, including hydrogen bonding, π–π stacking, and weaker C-H···O/N interactions, play a crucial role in assembling individual complex units into higher-order one-, two-, or three-dimensional structures.

Hydrogen Bonding Networks in Crystalline Complexes

Hydrogen bonding is a paramount intermolecular force that directs the assembly of this compound complexes in the crystalline state. The nitrate anion, with its multiple oxygen atoms, is an excellent hydrogen bond acceptor. Coordinated water molecules, amine groups on ligands, and even C-H bonds can act as hydrogen bond donors.

In the coordination polymer {Co(4,4'-bipyridine)₂(H₂O)₂₂·4H₂O}n, the structure is consolidated by O—H⋯O, C—H⋯O, and C—H⋯N hydrogen bonds. A particularly well-studied example is the complex Co(C₃H₄N₂)₆₂, where imidazole (C₃H₄N₂) is the ligand. In its crystal structure, all imidazole N-H groups and the nitrate ions are involved in the formation of hydrogen bonds. niscpr.res.in These N-H···O interactions connect the cationic [Co(C₃H₄N₂)₆]²⁺ units via the nitrate anions, forming a three-dimensional network that stabilizes the entire crystal lattice. niscpr.res.in The interplay of these hydrogen bonds can create layered structures, channeled networks, or more complex 3D architectures. For instance, in some complexes involving 2-aminopyrimidine, extensive hydrogen bonding between nitrate, aqua, and aminopyrimidine ligands produces two- and three-dimensional supramolecular networks. researchgate.net These networks can feature various motifs, including Watson-Crick-type pairing between ligands.

Formation of Layered Metal-Organic Frameworks and Polymers

This compound serves as a versatile precursor for the synthesis of coordination polymers and metal-organic frameworks (MOFs), including those with layered structures. In these materials, the cobalt ion acts as a node, which is connected by organic linker molecules to form extended networks.

A classic example is the formation of a layered coordination polymer with the ligand 4,4'-bipyridine, {Co(C₁₀H₈N₂)₂(H₂O)₂₂·4H₂O}n. This compound is built from cationic square grids of cobalt ions linked by bipyridine ligands, extending in a plane and enclosing the uncoordinated nitrate ions and water molecules. researchgate.net Another example involves the use of imidazole, which coordinates to Co²⁺ ions to form discrete [Co(C₃H₄N₂)₆]²⁺ cations. These cations are then linked by nitrate anions through hydrogen bonds, forming a layered arrangement in the crystal structure which can be described as a type of metal-organic polymer. niscpr.res.in

True layered MOFs are also synthesized using this compound. For instance, a two-dimensional cobalt-based MOF can be constructed using organic linkers like 1,3,6,8-tetrakis(p-benzoic acid) pyrene (H₄TBAPy). iosrjournals.org These 2D layered structures can be held together in a 3D architecture by weaker forces like π–π stacking interactions. researchgate.net Such materials are of interest for applications in catalysis and gas adsorption, where the layered structure can provide accessible active sites and high surface areas. iosrjournals.org

Solution-Phase Structural Dynamics of Microhydrated Cobalt-Nitrate Cations

In aqueous solution, the structure of the cobalt(II) ion from this compound is dominated by hydration. The most prevalent species is the hexaaquacobalt(II) cation, [Co(H₂O)₆]²⁺, which imparts the characteristic pink-red color to the solution. physicsjournal.in This octahedral complex is identified by its UV-Visible absorption spectrum, which typically shows a maximum absorbance around 510 nm. physicsjournal.in

The nitrate ions are generally considered to be in the outer coordination sphere, not directly bonded to the cobalt center, especially in dilute solutions. However, under conditions of high nitrate concentration or in mixed-solvent systems, both water molecules and nitrate ions can participate in the inner coordination sphere of the cobalt(II) ion. Spectrophotometric studies have suggested the presence of mixed-ligand complexes in such environments. For example, in certain ionic liquids containing water, species such as [Co(NO₃)₄(H₂O)₂]²⁻ have been identified, indicating direct coordination of nitrate ions to the cobalt center. acs.org

Advanced techniques like Extended X-ray Absorption Fine Structure (EXAFS) provide direct insight into the local coordination environment of the cobalt ion in both solid and solution phases. niscpr.res.inresearchgate.net EXAFS can determine the average metal-ligand bond distances and coordination numbers, offering a powerful tool to probe the extent of nitrate ion-pairing and the structure of the primary solvation shell around the cobalt cation in solution. Furthermore, infrared spectroscopy of microhydrated nitrate anions, NO₃⁻(H₂O)n, shows that the first few water molecules bind in a bidentate fashion to the terminal oxygen atoms of the nitrate ion, which influences how the anion might interact with a hydrated cation in solution. nih.gov The dynamics in solution thus involve an equilibrium between the fully solvated [Co(H₂O)₆]²⁺ ion, outer-sphere ion pairs {[Co(H₂O)₆]²⁺, NO₃⁻}, and potentially inner-sphere complexes where nitrate displaces one or more water molecules.

Isomeric Forms and Their Characterization

This compound complexes are notable for exhibiting various forms of isomerism, which arise when two or more compounds have the same chemical formula but different arrangements of atoms.

Linkage Isomerism: This type of isomerism is prominent in complexes containing the nitrite (B80452) ligand (NO₂⁻), which is closely related to the nitrate ligand. The nitrite ion is an ambidentate ligand, meaning it can coordinate to the cobalt center through either the nitrogen atom or an oxygen atom.

Nitro Isomer: When bonded through the nitrogen atom, it forms a "nitro" complex, such as the yellow-colored [Co(NH₃)₅(NO₂)]²⁺.

Nitrito Isomer: When bonded through an oxygen atom, it forms a "nitrito" complex, such as the red-colored [Co(NH₃)₅(ONO)]²⁺.

The nitrito isomer is generally less stable and can convert to the more stable nitro isomer, a process that can be accelerated by heat or light. These isomers can be distinguished using spectroscopic techniques. Infrared (IR) spectroscopy is particularly useful, as the vibrational frequencies of the Co-N bond in the nitro isomer differ from those of the Co-O bond in the nitrito isomer.

Geometric Isomerism: For octahedral complexes with the general formula MA₃B₃, such as [Co(NH₃)₃(NO₂)₃], two geometric isomers are possible:

Facial (fac) Isomer: The three identical ligands (e.g., NO₂) occupy the corners of one face of the octahedron.

Meridional (mer) Isomer: The three identical ligands occupy positions in a plane that bisects the octahedron (a meridian).

These isomers have different physical and chemical properties and can be distinguished by techniques like X-ray crystallography and spectroscopy.

Table 3: Common Isomers in Cobalt Complexes

Isomerism TypeExample ComplexIsomer FormsDistinguishing Feature
Linkage[Co(NH₃)₅(NO₂)]²⁺Nitro (-NO₂) vs. Nitrito (-ONO)Bonding atom of the nitrite ligand (N vs. O)
Geometric[Co(NH₃)₃(NO₂)₃]Facial (fac) vs. Meridional (mer)Spatial arrangement of the three identical ligands

Sophisticated Characterization Techniques in Cobalt Nitrate Research

Spectroscopic Analysis for Chemical Bonding and Electronic Structure

Spectroscopic techniques are indispensable for probing the bonding environments and electronic transitions within cobalt nitrate (B79036) and its complexes.

Fourier Transform Infrared (FT-IR) and Infrared Multiphoton Dissociation (IRMPD) Spectroscopy

Fourier Transform Infrared (FT-IR) spectroscopy is a powerful tool for identifying functional groups and investigating the coordination chemistry of cobalt nitrate. In the study of complexes formed between 5-amino iso-phthalic acid, this compound, and ethylenediamine (B42938), FT-IR has been used to demonstrate the formation of a stable metal-ligand complex through observed vibrational shifts in carboxylate, amino, and cobalt-related bonds. inlibrary.uz Similarly, when this compound is used as a precursor for cobalt(III) complexes, the formation of new Co-N bonds is confirmed by the appearance of new frequencies in the FT-IR spectrum. scirp.org The technique is also crucial in characterizing materials synthesized using this compound. For instance, in the synthesis of cobalt oxide (Co₃O₄) nanoparticles, FT-IR analysis confirms the presence of Co-O linkages. researchgate.net

Infrared Multiphoton Dissociation (IRMPD) spectroscopy, often coupled with mass spectrometry, provides detailed structural information about gas-phase ions. This technique has been employed to study microhydrated cobalt-nitrate cations, such as [Co(NO₃)(H₂O)n]⁺ (where n=2, 3). researchgate.net These studies, supported by theoretical calculations, have shown a preference for bidentate coordination of the nitrate ligand. researchgate.net IRMPD has also been used to investigate more complex systems, including binuclear clusters like [Co₂(NO₃)₃(H₂O)₃]⁺. researchgate.net The technique is sensitive enough to distinguish between different isomers and to probe the effects of hydration on the coordination environment of the cobalt ion. researchgate.net

Technique Application in this compound Research Key Findings
FT-IR Analysis of complexation with organic ligands.Confirmation of metal-ligand bond formation through vibrational shifts. inlibrary.uz
FT-IR Characterization of synthesized materials.Identification of characteristic Co-O bonds in cobalt oxide nanoparticles. researchgate.net
IRMPD Structural analysis of gas-phase hydrated this compound cations.Bidentate coordination of the nitrate ligand is preferred. researchgate.net
IRMPD Investigation of complex this compound clusters.Enables the study of binuclear clusters and the influence of hydration. researchgate.net

Ultraviolet-Visible (UV-Vis) Spectroscopy

Ultraviolet-Visible (UV-Vis) spectroscopy is primarily used to study the electronic transitions in this compound solutions and complexes, often to determine concentration or investigate coordination changes. According to the Beer-Lambert Law, the absorbance of a solution is directly proportional to the concentration of the absorbing species, a principle used to determine the concentration of cobalt(II) in cobalt(II) nitrate hexahydrate solutions. iosrjournals.orgresearchgate.net The maximum absorbance wavelength for aqueous solutions of cobalt(II) nitrate hexahydrate is typically observed around 510 nm. iosrjournals.orgresearchgate.net

UV-Vis spectroscopy can also reveal changes in the coordination environment of the cobalt ion. For instance, in aqueous solutions, the peak at 511 nm is attributed to the d-d transitions of the octahedral [Co(H₂O)₆]²⁺ complex. researchgate.netresearchgate.net The addition of other ligands or solvents can cause shifts in this peak, providing information about changes in the coordination sphere. Studies on cobalt(II) nitrate in ethylene (B1197577) glycol have shown the formation of [Co(EG)n]²⁺ species. researchgate.net Furthermore, when this compound is used to prepare cobalt oxide films, UV-Vis spectroscopy can be used to follow the coordination chemistry and the effect of subsequent treatments like dehydration. psu.edu

Parameter Value Condition
λmax (Absorbance) ~510 nmAqueous solution of Co(NO₃)₂·6H₂O. iosrjournals.orgresearchgate.net
λmax (Absorbance) 511 nmAttributed to [Co(H₂O)₆]²⁺ complex. researchgate.netresearchgate.net

X-ray Photoelectron Spectroscopy (XPS)

X-ray Photoelectron Spectroscopy (XPS) is a surface-sensitive technique that provides information about the elemental composition and, crucially, the oxidation states of elements within the top few nanometers of a material's surface. thermofisher.com For this compound and its derivatives, XPS is instrumental in determining the oxidation state of cobalt. The Co 2p core level spectrum is complex due to multiple oxidation states (Co²⁺ and Co³⁺), multiplet splitting, and shake-up satellites. acs.org

In studies of this compound powder, XPS has been used to characterize the chemical surface state and the interactions between the constituent elements. dntb.gov.uaresearchgate.net The Co 2p spectrum typically shows peaks around 781 eV and 797 eV. researchgate.net Analysis of these spectra can differentiate between Co²⁺ and Co³⁺ species. For example, in cobalt oxide (Co₃O₄) formed from this compound, the Co 2p₃/₂ signals for Co³⁺ and Co²⁺ appear at binding energies of approximately 779.6 eV and 780.7 eV, respectively. conicet.gov.ar XPS is also used to study the influence of ligands on the electronic properties of cobalt(II) nitrate complexes, revealing how different ligands can affect the ionic character of the cobalt-nitrate bond. research-nexus.net

XPS Peak Binding Energy (approx. eV) Assignment
Co 2p 781 and 797General Co 2p peaks in this compound supported materials. researchgate.net
Co 2p₃/₂ 779.6Co³⁺ in Co₃O₄. conicet.gov.ar
Co 2p₃/₂ 780.7Co²⁺ in Co₃O₄. conicet.gov.ar

Diffraction Methods for Crystal Structure and Phase Composition

Diffraction techniques are fundamental for determining the crystal structure and identifying the different phases present in this compound and related materials.

X-ray Diffraction (XRD) (Powder and Single-Crystal)

X-ray Diffraction (XRD) is the primary technique for elucidating the crystal structure of this compound and its various hydrated and complexed forms. Powder XRD is used to identify the crystalline phases present in a sample by comparing the experimental diffraction pattern to known patterns in databases. For example, powder XRD has been used to confirm the orthorhombic phase of a cobalt complex synthesized from this compound. ijirmf.com It is also used to determine the phase purity and crystal structure of materials synthesized using this compound as a precursor, such as cobalt-doped ZnO thin films and Co₃O₄ nanoparticles. researchgate.netmdpi.com

Single-crystal XRD provides a much more detailed picture of the crystal structure, including precise bond lengths, bond angles, and the arrangement of atoms in the unit cell. This technique has been used to determine the crystal structure of various this compound complexes. For example, the structure of Co(imidazole)₆₂ was found to be trigonal, with the Co²⁺ ion in a centrosymmetric octahedral configuration. scirp.org Another study on a coordination polymer synthesized from this compound and a benzimidazole-based ligand revealed a triclinic crystal system where the ligand links the Co(II) atoms into a double-stranded chain. scientific.net

Compound Crystal System Space Group Key Structural Feature
Co(imidazole)₆₂ TrigonalR-3Centrosymmetric octahedron CoN₆ coordination. scirp.org
[Co(pbd)₂·(H₂O)₂]n·n(H₂O)₂ TriclinicP-1Double-stranded chain structure. scientific.net
[Co(CO₃)(NH₃)₄]NO₃ MonoclinicP 2₁/cOctahedral O₂N₄ coordination by carbonate and ammine ligands. iucr.org
[Co(L)₂]NO₃ · ½H₂O MonoclinicP2(1)/cOctahedral coordination by NOO donor atoms of a Schiff base ligand. nih.gov

Microscopic and Imaging Techniques for Morphology and Nanostructure

Microscopic techniques are vital for visualizing the surface morphology, shape, and size of this compound-derived materials at the micro- and nanoscale. Techniques such as Scanning Electron Microscopy (SEM), Transmission Electron Microscopy (TEM), and Atomic Force Microscopy (AFM) are commonly employed.

AFM is used to obtain three-dimensional surface profiles and to quantify surface roughness. For example, AFM analysis of Co₃O₄ thin films prepared from different cobalt precursors showed that films derived from this compound had a significantly lower surface roughness (15.29 nm) compared to those from cobalt chloride (60.30 nm) and cobalt acetate (B1210297) (65 nm). epj.org This highlights the influence of the precursor on the resulting film morphology.

Technique Application Observation
SEM/TEM Morphology of Co₃O₄ from this compound precursor.Revealed controllable nanostructures like nanowires and nanoflowers. researchgate.netdiva-portal.org
SEM/TEM Characterization of hydrothermally synthesized Co₃O₄.Confirmed well-defined cubic nanostructures. mdpi.com
AFM Surface roughness of Co₃O₄ thin films.Films from this compound exhibited significantly lower roughness (15.29 nm). epj.org

Scanning Electron Microscopy (SEM)

Scanning Electron Microscopy (SEM) is a powerful technique for visualizing the surface morphology of materials. In the context of this compound research, SEM is frequently employed to study the size, shape, and aggregation of particles derived from this compound precursors.

For instance, when this compound is used as a precursor in the synthesis of Co3O4 anode materials, SEM images reveal the aggregation morphology of the resulting particles. researchgate.net The morphology of these materials is a crucial factor in the performance of lithium-ion batteries. researchgate.net In another study, SEM analysis of cobalt oxide nanoparticles synthesized from this compound showed spherical structures with particle sizes ranging from 0.1 to 0.2 microns. sathyabama.ac.in The use of different cobalt sources, including this compound, leads to distinct precursor morphologies which, in turn, influences the final aggregation morphology of the Co3O4 product. researchgate.net

Furthermore, SEM has been utilized to observe the effect of doping on the morphology of materials synthesized using this compound. For example, in the preparation of cobalt-doped Bismuth Vanadate nanoparticles, SEM images showed that cobalt doping led to the formation of clusters with tiny particles, indicating a significant change in morphology. chalcogen.ro

Here is a summary of morphological findings from SEM studies involving this compound precursors:

Table 1: Morphological Analysis of this compound Derived Materials using SEM

Material Observed Morphology Key Findings
Co3O4 Anode Material Varied aggregation morphologies The morphology is dependent on the cobalt source, including this compound, which influences the precursor's structure. researchgate.net
C-Co3O4 Nanocomposite Spherical structures The annealed nanocomposite exhibited spherical particles with sizes between 0.1 and 0.2 microns. sathyabama.ac.in

Transmission Electron Microscopy (TEM)

Transmission Electron Microscopy (TEM) provides higher resolution images than SEM, allowing for the detailed characterization of the internal structure, size, and shape of nanoparticles. In research involving this compound, TEM is essential for examining the nanoscale features of synthesized materials.

Studies on cobalt nanoparticles synthesized from this compound have utilized TEM to confirm their size and shape. For example, TEM images of cobalt nanoparticles prepared without a reducing agent showed spherical shapes with a diameter of 20 nm. sigmaaldrich.cn Similarly, in the synthesis of iron-cobalt (FeCo) nanoparticles using this compound as a precursor, TEM analysis revealed rod-like structures. ajol.info

TEM is also instrumental in observing the core-shell structures of nanoparticles. For instance, carbon-encapsulated cobalt nanoparticles prepared from a mixture of sucrose (B13894) and this compound were shown by TEM to have a typical core-shell structure with a cobalt single crystal core and a graphitic carbon shell, with a particle size of about 30 nm. scientific.net

The dispersion of nanoparticles on a support material can also be assessed using TEM. Cobalt nanostructures deposited on silica (B1680970) supports were found to remain well-dispersed after deposition, as confirmed by TEM images. mdpi.com

Key findings from TEM analyses in this compound research include:

Size and Shape Determination: Confirmation of spherical cobalt nanoparticles with a 20 nm diameter. sigmaaldrich.cn

Morphological Identification: Observation of rod-like FeCo nanoparticles. ajol.info

Core-Shell Visualization: Characterization of carbon-encapsulated cobalt nanoparticles with a distinct core-shell structure. scientific.net

Dispersion Analysis: Assessment of the uniform distribution of cobalt nanostructures on silica supports. mdpi.com

Energy-Dispersive X-ray Spectroscopy (EDS) for Elemental Analysis

Energy-Dispersive X-ray Spectroscopy (EDS or EDX) is an analytical technique used for the elemental analysis or chemical characterization of a sample. It is often coupled with SEM or TEM. In the study of materials derived from this compound, EDS is crucial for confirming the elemental composition and purity of the synthesized products.

For example, in the synthesis of silica-coated magnetic nanoparticles doped with cobalt, EDS analysis was used to characterize the elemental makeup of the material. researchgate.net Similarly, for cobalt oxide nanoparticles synthesized through both biological and chemical pathways using this compound, EDS confirmed the presence of only cobalt and oxygen, indicating the high purity of the samples. kashanu.ac.ir The elemental composition of biosynthesized cobalt nanoparticles was determined to be approximately 72.94% cobalt and 27.06% carbon, with the carbon attributed to some impurities. nih.gov

EDS is also used to create elemental maps, which show the distribution of different elements within a sample. This was utilized in the characterization of Fe3O4-Co3O4 nanocatalysts to visualize the spatial arrangement of iron, cobalt, and oxygen. researchgate.net

A summary of elemental compositions determined by EDS for materials synthesized from this compound is presented below:

Table 2: Elemental Composition Analysis using EDS

Material Elements Detected Key Findings
Silica-coated magnetic nanoparticles doped with cobalt Co, Fe, Si, O Confirmed the presence of the expected elements in the composite material. researchgate.net
Biologically and chemically synthesized Co3O4 NPs Co, O The analysis confirmed the purity of the nanoparticles, showing only cobalt and oxygen peaks. kashanu.ac.ir

Thermal Analysis for Stability and Decomposition Pathways

Thermal analysis techniques are vital for understanding the thermal stability and decomposition behavior of this compound and its compounds. These methods provide information on phase transitions, dehydration, and decomposition processes as a function of temperature.

Thermogravimetric Analysis (TGA) and Differential Thermal Analysis (DTA)

Thermogravimetric Analysis (TGA) measures the change in mass of a sample as a function of temperature, while Differential Thermal Analysis (DTA) detects the temperature difference between a sample and a reference material. Together, they provide a comprehensive picture of the thermal events occurring during heating.

The thermal decomposition of this compound hexahydrate (Co(NO3)2·6H2O) has been extensively studied using TGA and DTA. TGA studies show that the decomposition of hydrated this compound occurs in multiple steps. acs.orgresearchgate.net These steps typically involve the loss of water molecules, followed by the decomposition of the anhydrous nitrate to form cobalt oxides. sci-hub.stmdpi.com For instance, one study indicated that the decomposition of this compound hexahydrate in air proceeds without the formation of stable intermediate compounds, ultimately yielding cobalto-cobaltic oxide (Co3O4). acs.org The final decomposition product can be influenced by the atmosphere, with cobalt metal being formed in a hydrogen/nitrogen atmosphere. researchgate.net

DTA curves for this compound hexahydrate show endothermic peaks corresponding to the dehydration steps and exothermic peaks associated with the decomposition of the nitrate. researchgate.net The thermal behavior can be influenced by factors such as the heating rate and the presence of other substances. For example, freezing and thawing in a magnetic field has been shown to shift the onset of decomposition and melting temperatures to lower values. researchgate.net

Key thermal events in the decomposition of this compound hexahydrate as identified by TGA/DTA include:

Initial mass loss due to the evaporation of adsorbed water. researchgate.net

Stepwise loss of water of hydration. researchgate.netsci-hub.st

Decomposition of anhydrous this compound to cobalt oxides. sci-hub.stmdpi.com

The final oxide product is typically Co3O4 in an air or nitrogen atmosphere. researchgate.netmdpi.com

Differential Scanning Calorimetry (DSC)

Differential Scanning Calorimetry (DSC) measures the heat flow into or out of a sample as a function of temperature or time. It is used to determine transition temperatures and enthalpies.

In the context of this compound research, DSC is used to study the thermal properties of this compound and its derivatives. For example, DSC measurements on this compound hexahydrate have been used to determine its melting temperature, which is around 56 °C. scielo.br DSC has also been employed to investigate the catalytic effect of additives on the decomposition of materials containing this compound. In a study on a composite containing ammonium (B1175870) nitrate, magnesium, and nitrocellulose, the addition of a cobalt oxide-based catalyst significantly lowered the decomposition peak temperature as observed by DSC. mdpi.com

DSC can also reveal changes in thermal properties due to external factors. The supercooling degree of this compound hexahydrate has been shown by DSC to be dependent on the freezing-thawing cycle. scielo.br

Surface and Nanoparticle Characterization

The characterization of the surface and nanoparticle properties of materials derived from this compound is crucial for their application in fields such as catalysis and energy storage. Various techniques are employed to understand the surface chemistry and physical properties of these nanomaterials.

The synthesis of cobalt nanoparticles often utilizes this compound as a precursor. Characterization techniques such as TEM and SEM are fundamental in determining the size, shape, and morphology of these nanoparticles. sathyabama.ac.inresearchgate.net For instance, cobalt nanoparticles with spherical shapes and sizes around 20 nm have been synthesized and characterized. sigmaaldrich.cn The morphology can be tailored by adjusting synthesis parameters, leading to different structures like nanorods. ajol.infomdpi.com

Surface modification of cobalt oxide nanoparticles, prepared via the thermal decomposition of this compound, can be analyzed using techniques like Fourier Transform Infrared Spectroscopy (FTIR). nih.gov FTIR can confirm the conjugation of surface modifying agents by identifying characteristic vibrational bands. nih.govmdpi.com

The crystalline structure of the nanoparticles is typically determined using X-ray Diffraction (XRD). XRD patterns can confirm the phase of the cobalt oxide (e.g., Co3O4) and provide information on the crystallite size. sathyabama.ac.innih.govmdpi.com

The elemental composition and purity of the nanoparticles are often confirmed using EDS, as previously discussed. kashanu.ac.irnih.gov

Brunauer-Emmett-Teller (BET) Surface Area Measurement

The Brunauer-Emmett-Teller (BET) method is a crucial analytical technique used to determine the specific surface area of materials. For catalysts and adsorbents synthesized using this compound as a precursor, the surface area is a key determinant of their reactivity and efficiency. The analysis involves the physisorption of a gas, typically nitrogen, onto the surface of the material at cryogenic temperatures.

Research has shown that the processing conditions of this compound-derived materials significantly influence their resulting surface properties. For instance, the calcination of cobalt hydroxides, precipitated from a this compound solution, can lead to the formation of CoO or Co3O4 with a specific surface area of approximately 53 m²/g. researcher.life In another study, silica-based aerogels soaked in a cobalt(II) nitrate solution exhibited surface areas ranging from 210 to 596 m²·g⁻¹, depending on the concentration of ethylenediamine moieties in the silica matrix. researcher.life

The choice of precursor and subsequent treatment also plays a vital role. When comparing titania-supported cobalt catalysts, the direct reduction of this compound resulted in comparable surface areas to those undergoing a conventional calcination/reduction process. osti.gov However, the surface area of Co/TiO2 catalysts was found to decrease after hydrogen activation, suggesting some agglomeration of cobalt particles during reduction. osti.gov Molybdenum-doped Co3O4, synthesized from this compound, showed a larger BET surface area (73.8 m² g⁻¹) compared to undoped Co3O4 (46.1 m² g⁻¹), indicating that doping can generate a more mesoporous structure. nih.gov Conversely, surface functionalization with phosphate (B84403) ions led to a slight decrease in the BET surface area for both Co3O4 and Mo-Co3O4. nih.gov

Table 1: BET Surface Area Analysis of Materials Derived from this compound Click on the headers to sort the data.

Material Precursor(s) Synthesis/Treatment Details BET Surface Area (m²/g) Average Pore Volume (cm³/g) Average Pore Size (Å/nm) Reference(s)
CoO or Co3O4 This compound Calcination of precipitated hydroxides ~53 ~17 ~240 Å researcher.life
CoMo/SBA-15 This compound, Molybdenum salts Decomposition on SBA-15 support - - - researcher.life
Co/Al₂O₃ Biochar This compound Cobalt-catalysed pyrolysis 400 - - researcher.life
Co-containing Aerogels Cobalt(II) Nitrate, Ethylenediamine Soaking in isopropanol (B130326) solution, supercritical drying 210-596 0.403-0.740 - researcher.life
CoO Nanoparticles This compound Green synthesis with Ficus religiosa leaf extract 2.9106 - - asianpubs.org
Mo-Co₃O₄ This compound Hexahydrate, Sodium Molybdate Dihydrate Mo doping 73.8 - 5.4 nm nih.gov
P/Mo-Co₃O₄ This compound Hexahydrate, Sodium Molybdate Dihydrate Phosphate ion surface functionalization 68.7 - - nih.gov
Co/TiO₂ This compound Direct reduction (uncalcined) 40.7 - 30 nm osti.gov
Co/TiO₂ This compound Calcination followed by reduction 40.8 0.23 30 nm osti.gov
Co/B/TiO₂(N) This compound Calcination at 573 K - - - journals.co.za

Nanoparticle Tracking Analysis (NTA)

Nanoparticle Tracking Analysis (NTA) is a powerful method for visualizing and sizing nanoparticles in a liquid suspension on a particle-by-particle basis. news-medical.netuci.edu The technique utilizes the properties of light scattering and Brownian motion to obtain a high-resolution particle size distribution profile and concentration measurement. news-medical.netuci.edu A laser is passed through the sample, and a camera records the scattered light from the particles, tracking their individual movements. news-medical.net This analysis is particularly valuable in studies involving cobalt-based nanoparticles, often synthesized from this compound, to understand their behavior in biological or environmental systems. azonano.commalvernpanalytical.com

NTA has been instrumental in studying the genotoxicity of cobalt nanoparticles and their ability to penetrate biological barriers like the human placenta. azonano.commalvernpanalytical.commalvernpanalytical.com For nanoparticles synthesized using this compound, NTA provides crucial data on their hydrodynamic size in suspension. For instance, cobalt nanoparticles biosynthesized using plant extracts were found to have an average hydrodynamic size of 150 ± 1.0 nm when suspended in water. nih.gov In another study, cobalt-containing nanocomposites designed for biomedical applications showed spheroid polymer aggregates with diameters of 35–50 nm, containing smaller immobilized cobalt nanoparticles of 5–7 nm. mdpi.com The ability of NTA to measure particle concentration is also a key advantage, offering a more complete picture than techniques that only provide size distribution. uci.edumalvernpanalytical.com

Table 2: Nanoparticle Tracking Analysis (NTA) of Cobalt-based Nanomaterials Click on the headers to sort the data.

Nanomaterial Synthesis Details Analysis Medium Measured Parameter(s) Key Findings Reference(s)
Cobalt Nanoparticles Biosynthesis using plant extracts from a this compound precursor Mille Q water Hydrodynamic Size Average size of 150 ± 1.0 nm. nih.gov
Cobalt Nanoparticles General toxicological studies Various biological media Size Distribution, Aggregation State NTA used to study genotoxicity and cellular penetration. azonano.commalvernpanalytical.commalvernpanalytical.com
Cobalt Nanocomposite (CoNP) Polyol-stabilized from a cobalt precursor Aqueous solution Size Distribution Spheroid polymer aggregates (35–50 nm) with immobilized cobalt nanoparticles (5–7 nm). mdpi.com
Ag–Au Bimetallic Nanoparticles - Glycine-NaOH buffer Hydrodynamic Diameter Diameter increased from 50.7 nm to 190.1 nm upon aggregation induced by the presence of Co²⁺ ions. rsc.org

Zeta Potential Measurements for Surface Charge Analysis

Zeta potential is a measure of the magnitude of the electrostatic or charge repulsion/attraction between adjacent, similarly charged particles in a dispersion. It is a critical parameter for predicting the stability of colloidal systems, such as suspensions of nanoparticles derived from this compound. A high absolute zeta potential (typically > ±30 mV) indicates strong repulsion between particles, leading to a stable, non-aggregating dispersion. Conversely, a low zeta potential suggests that attractive forces may exceed repulsion, leading to flocculation or agglomeration.

For nanoparticles synthesized from this compound, surface modifications and the surrounding medium's pH significantly affect the zeta potential. In one study, biosynthesized cobalt nanoparticles suspended in water exhibited a zeta potential of -20.4 ± 3.8 mV, indicating a degree of stability. nih.gov Another green synthesis route for cobalt (II) oxide nanoparticles reported a zeta potential value of -30.8 mV, signifying good stability. researchgate.net The stability can be pH-dependent; pectin-capped cobalt oxide nanoparticles were found to be stable at pH 5.5 with a zeta potential of +26 mV, but lowering the pH to 2.8 resulted in a zero value, indicating colloidal instability. orientjchem.org In a different system, the zeta potential of Ag–Au bimetallic nanoparticles changed from -18 mV to -26.9 mV after being coated with thiosulfate (B1220275) ions, and the subsequent addition of cobalt ions triggered aggregation by altering the surface charge. rsc.org

Table 3: Zeta Potential of Nanoparticles Derived from this compound Precursors Click on the headers to sort the data.

Nanomaterial Synthesis/Coating Details Analysis Conditions Zeta Potential (mV) Interpretation Reference(s)
Cobalt Nanoparticles Biosynthesis using plant extracts Suspended in Mille Q water -20.4 ± 3.8 Indicates some stability against aggregation. nih.gov
Cobalt Oxide Nanoparticles Green synthesis with Ficus religiosa Colloidal solution +16.9 Indicates stable colloids. asianpubs.org
Cobalt (II) Oxide Nanoparticles Green synthesis with Phoenix dactylifera - -30.8 Indicates good stability. researchgate.net
Pectin-capped Cobalt Oxide Nanoparticles Capped with apple pectin pH 5.5 +26 Colloidal suspension is stable. orientjchem.org
Pectin-capped Cobalt Oxide Nanoparticles Capped with apple pectin pH 2.8 0 Colloidal instability and aggregation. orientjchem.org
Ag–Au Bimetallic Nanoparticles Uncoated Initial state in buffer -18 - rsc.org
Ag–Au Bimetallic Nanoparticles Coated with S₂O₃²⁻ In buffer solution -26.9 Stable due to strong electrostatic repulsion. rsc.org
CoFe₂O₄-APTES Nanoparticles Surface modified with APTES In deionized water -35.7 Good dispersion and stability. semanticscholar.org
CoFe₂O₄-PVA Nanoparticles Surface modified with PVA In deionized water -15.5 Lower stability compared to APTES-modified particles. semanticscholar.org

Advanced Applications of Cobalt Nitrate and Its Derivatives in Materials Science

Catalysis and Electrocatalysis Research

The application of cobalt nitrate (B79036) in catalysis is extensive, underpinning the development of materials for a range of critical chemical transformations. Its role as a precursor allows for precise control over the synthesis of catalytically active phases, influencing properties such as particle size, dispersion, and interaction with support materials, which are crucial for catalytic performance.

Development of Cobalt-Based Catalyst Precursors from Cobalt Nitrate

This compound is a widely employed precursor for synthesizing heterogeneous catalysts for various industrial processes, most notably Fischer-Tropsch (FT) synthesis, which converts syngas (a mixture of carbon monoxide and hydrogen) into liquid hydrocarbons. nih.govfrontiersin.orgphyschemres.org The choice of the nitrate salt over other precursors like acetate (B1210297) or chloride is often linked to its influence on the final properties of the catalyst. mdpi.comresearchgate.netjournals.co.za

For instance, in the preparation of silica-supported FT catalysts, the endothermic decomposition of this compound is reported to favor the formation of Co₃O₄ crystallites. mdpi.com This is in contrast to the exothermic decomposition of cobalt acetate, which can lead to the formation of difficult-to-reduce cobalt silicates. mdpi.com Studies on titania-supported FT catalysts have shown that using this compound as the precursor can result in larger cobalt crystallites, an enhanced degree of reduction, and higher basicity compared to catalysts made from cobalt citrate. mdpi.com These properties contribute to higher activity and selectivity towards long-chain hydrocarbons (C₅+), which are valuable as diesel and kerosene (B1165875) fractions. mdpi.com

The preparation method itself, involving the this compound precursor, is a key area of research. Conventional methods involve impregnating a support (like silica (B1680970), alumina (B75360), or titania) with an aqueous solution of this compound, followed by calcination (high-temperature heating in air) to decompose the nitrate into cobalt oxides (primarily Co₃O₄), and a final reduction step in hydrogen to form the active metallic cobalt nanoparticles. nih.govfrontiersin.org However, alternative strategies such as direct reduction of the nitrate precursor without a separate calcination step have been explored. osti.gov This direct reduction of this compound on a TiO₂ support has been shown to yield smaller cobalt particles and higher dispersion, leading to a catalyst with 1.2 times higher CO conversion compared to its calcined counterpart. osti.gov

The following table summarizes the influence of cobalt precursors on the properties of supported catalysts for Fischer-Tropsch synthesis.

Table 1: Influence of Cobalt Precursor on Catalyst Properties and Fischer-Tropsch Synthesis Performance

Precursor Support Key Findings Reference
This compound β-SiC Resulted in larger Co crystallites, enhanced reduction, higher basicity, and better C₅+ selectivity. mdpi.com
Cobalt Citrate β-SiC Led to smaller, highly dispersed particles, lower reducibility, and higher methane (B114726) selectivity. mdpi.com
This compound SiO₂ Endothermic decomposition favored Co₃O₄ formation. mdpi.com
Cobalt Acetate SiO₂ Exothermic decomposition led to barely reducible cobalt silicates. mdpi.com
This compound TiO₂ Uncalcined catalyst showed higher activity than uncalcined acetate and chloride catalysts. journals.co.za
This compound Al₂O₃ Commonly used for conventional impregnation/calcination preparation of FTS catalysts. nih.gov

Electrocatalytic Water Oxidation Studies

The electrocatalytic oxidation of water, also known as the oxygen evolution reaction (OER), is a critical half-reaction in water splitting for hydrogen production. Cobalt oxides, particularly cobalt(II,III) oxide (Co₃O₄), are among the most promising non-precious metal catalysts for this reaction. This compound is a frequent starting material for the synthesis of these catalytically active Co₃O₄ nanostructures. csic.esscilit.comspiedigitallibrary.orggoogle.commdpi.com

Various synthesis methods utilize this compound to produce Co₃O₄ with controlled morphologies, which is crucial for maximizing the electrochemically active surface area and, consequently, the catalytic performance. For example, a simple thermal decomposition of this compound hexahydrate in air at temperatures between 420-700°C can produce Co₃O₄ nanorods with diameters of 10-70 nm and lengths of 20-100 nm. google.com These nanorods, when deposited on a carbon-based electrode, show good electrocatalytic properties for water oxidation in alkaline solutions. google.com

Hydrothermal methods also employ this compound to create specific nanostructures. By varying the cobalt precursor (nitrate, acetate, or chloride), Co₃O₄ with different morphologies like nanomeshes, nanorods, and nanowires can be synthesized. mdpi.com Research has shown that Co₃O₄ nanowire arrays exhibit superior OER performance compared to nanomesh and nanorod structures, achieving an overpotential of 394 mV at a current density of 20 mA cm⁻². mdpi.com Other techniques include the solution combustion method, which uses this compound and a fuel like urea (B33335) to synthesize Pt-substituted Co₃O₄ spinels, further enhancing catalytic activity. csic.es

The underlying principle is the conversion of the Co²⁺ ions from the nitrate precursor into a stable, mixed-valence Co₃O₄ spinel structure, which provides the active sites for the OER. The choice of synthesis conditions, driven by the decomposition of the nitrate precursor, directly influences the final material's crystallinity, particle size, and surface area, all of which are key determinants of its electrocatalytic efficiency. scilit.comspiedigitallibrary.org

Electrochemical Nitrate Reduction to Ammonia (B1221849) (eNRR)

The electrochemical reduction of nitrate (NO₃⁻) to ammonia (NH₃), or eNRR, is a promising technology for both wastewater remediation and sustainable ammonia synthesis, providing an alternative to the energy-intensive Haber-Bosch process. Cobalt-based materials are emerging as highly effective catalysts for this reaction, and this compound is a common precursor for their synthesis. acs.orgresearchgate.netmdpi.comdoi.orgacs.orgpnas.orgmdpi.commdpi.comnih.gov

Researchers have developed a variety of cobalt-containing catalysts from this compound precursors that exhibit high activity and selectivity for ammonia production. These often involve creating bimetallic systems or composites to leverage synergistic effects.

For example, a Cu-Co bimetallic catalyst supported on reduced graphene oxide (RGO) has been designed for efficient ammonia production. mdpi.com The Cu₆Co₄/RGO catalyst achieved a remarkable ammonia selectivity of 99.86% and a Faradaic efficiency (FE) of 96.54% at -0.6 V vs. RHE. mdpi.com Similarly, a tandem catalyst system where Cu/CuOx phases preferentially reduce nitrate to nitrite (B80452) (NO₂⁻), which is then rapidly reduced to ammonia on nearby Co/CoO phases, has shown a high FE of 93.3% and a high ammonia yield rate of 1.17 mmol cm⁻² h⁻¹. nih.gov Another approach involves doping iron-based catalysts with cobalt. A metal-organic framework (MOF)-derived cobalt-doped Fe@Fe₂O₃ catalyst demonstrated an exceptional ammonia selectivity of 99.0% and a nitrate removal capacity of 100.8 mg N gcat⁻¹ h⁻¹. pnas.org

The performance of several cobalt-based catalysts, many of which can be synthesized using this compound as a precursor, is summarized in the table below.

Table 2: Performance of Cobalt-Based Electrocatalysts in Nitrate Reduction to Ammonia (eNRR)

Catalyst Precursor Mentioned Max. Faradaic Efficiency (FE) for NH₃ NH₃ Yield Rate Reference
Cu₆Co₄/RGO Not specified, but typical for Co oxides 96.54% Not specified in abstract mdpi.com
Co-Fe@Fe₂O₃ Not specified, but typical for Co oxides ~85.2% 1,505.9 µg h⁻¹ cm⁻² pnas.org
Cu-Co sulfide (B99878) derived Not specified, but typical for Co compounds 93.3% 1.17 mmol cm⁻² h⁻¹ nih.gov
vCo-Co₃O₄/CC Not specified, but typical for Co oxides 97.2% 517.5 µmol h⁻¹ cm⁻² acs.org
CoCuNWs Not specified, but typical for Co oxides 96.7% 0.30 mmol h⁻¹ cm⁻² mdpi.com
9% Co-C₃N₅ Cobalt Chloride 65.98% 0.633 mmol h⁻¹ mgcat⁻¹ mdpi.com

To further boost the performance of cobalt-based eNRR catalysts, researchers are focusing on surface engineering and modulating the catalyst's microenvironment. doi.orgzjnu.edu.cnnih.govresearchgate.netacs.orgresearchgate.netresearchgate.netnih.gov These strategies aim to optimize the adsorption of nitrate ions, facilitate the multi-step hydrogenation process, and suppress competing reactions like the hydrogen evolution reaction (HER).

One effective surface engineering technique is the creation of vacancies. For instance, fabricating a Co₃O₄ nanosheet array with cobalt vacancies (vCo-Co₃O₄) has been shown to significantly enhance eNRR performance. acs.org The cobalt vacancies tune the local electronic environment, increasing the positive charge on adjacent Co sites, which promotes the adsorption of nitrate anions and facilitates their reduction. acs.org This engineered catalyst achieved a high Faradaic efficiency of 97.2% and an ammonia yield of 517.5 µmol h⁻¹ cm⁻². acs.org

Hydrogen Generation from Chemical Hydrides (e.g., Sodium Borohydride)

Cobalt-based catalysts are highly effective for generating hydrogen through the hydrolysis of chemical hydrides like sodium borohydride (B1222165) (NaBH₄). This compound is often used as a precursor to synthesize these catalysts, typically by chemical reduction in solution to form cobalt boride (Co-B) nanoparticles, which are the active catalytic species. mdpi.commdpi.comresearchgate.nete3s-conferences.orgresearchgate.netrsc.org

However, the direct use of this compound can be complex. Some research indicates that catalysts prepared from sulfur-free cobalt salts, including this compound, are ineffective for hydrogen production on their own. x-mol.comacs.orgnih.gov These studies found that the presence of sulfur-containing salts, such as sodium sulfate (B86663), during the catalyst preparation is crucial. The presence of sulfate or sulfide ions is believed to facilitate the in-situ transformation of the initial cobalt oxide into the catalytically active cobalt boride (Co-B) alloys during the NaBH₄ hydrolysis, leading to a high hydrogen generation rate of up to 4425 mL·min⁻¹·gcat⁻¹. x-mol.comacs.orgnih.gov

Conversely, other studies report the successful synthesis of highly active catalysts using this compound without the explicit addition of sulfur compounds. mdpi.come3s-conferences.org For example, Co₃O₄ nanoparticles prepared by the thermal decomposition of Co(NO₃)₂, when introduced to the NaBH₄ solution, are reduced in-situ to form cobalt boride (Co₂B), which then catalyzes the hydrolysis reaction. mdpi.com An optimized catalyst derived from Co₃O₄ calcined at 600°C exhibited a high hydrogen generation rate of 28.13 L min⁻¹·gcat⁻¹. mdpi.com The key appears to be the successful transformation of the precursor into the active Co-B phase, a process influenced by factors like crystallinity of the precursor oxide and the reaction conditions. mdpi.com

Heterogeneous Catalysis

This compound is extensively utilized as a precursor for preparing cobalt-based catalysts for significant industrial reactions such as methane combustion and Fischer-Tropsch synthesis. The final morphology and composition of the catalyst, which are crucial for its activity, are often determined by the preparation method involving this compound.

For methane combustion , spinel-type cobalt oxide (Co₃O₄) nanocrystals, synthesized via a facile hydrothermal method using this compound, have shown superior catalytic activities. researchgate.net The morphology of these nanocrystals, which can be controlled to be cubical, hexagonal, or flower-like, significantly influences their performance. researchgate.net Research has indicated that catalysts with preferred exposure of the {111} crystal plane, as seen in flower-like and hexagonal plate-like Co₃O₄, exhibit higher catalytic activity compared to the {001} plane found in cubical structures. researchgate.net This is attributed to the higher number of active sites on the {111} plane. Furthermore, this compound can be used to deposit cobalt oxide onto supports like ceria (CeO₂), where a good dispersion of cobalt on the support enhances the redox effect and increases the concentration of active Co³⁺ species, leading to improved catalytic performance for methane oxidation. nih.gov

In Fischer-Tropsch (FT) synthesis , this compound is a common precursor for preparing supported cobalt catalysts. researchgate.net The process typically involves impregnating a support material, such as alumina (Al₂O₃) or titania (TiO₂), with an aqueous solution of this compound, followed by calcination and reduction. osti.govresearchgate.net The conditions during calcination of the this compound precursor have a significant impact on the final catalyst's performance. researchgate.net Direct reduction of this compound on a TiO₂ support has been shown to produce catalysts with higher CO conversion rates compared to those prepared by conventional calcination. osti.gov Additionally, this compound can be thermally decomposed in a dispersion medium like paraffin (B1166041) to create dispersed cobalt catalysts for use in slurry-phase FT synthesis. frontiersin.org

Energy Storage Materials Research

This compound is a key starting material in the development of advanced materials for energy storage devices, including lithium-ion batteries and supercapacitors. Its role is central to the formation of high-performance electrode materials with specific nanostructures and compositions.

This compound is instrumental in synthesizing cobalt oxide-based anode materials for lithium-ion batteries (LIBs), which offer significantly higher theoretical capacities than traditional graphite (B72142) anodes.

This compound is frequently used to create various cobalt oxide (Co₃O₄) nanostructures, such as nanoparticles, nanorods, and nanoboxes, for LIB anodes. scispace.comresearchgate.net These nanostructures provide a large surface area for electrochemical reactions and can accommodate the volume changes that occur during the insertion and extraction of lithium ions. For example, porous Co₃O₄ nanorods can be synthesized from this compound carbonate hydroxide (B78521) hydrate (B1144303) nanowires, demonstrating good lithium storage properties. nju.edu.cn The calcination temperature of the precursor derived from this compound plays a crucial role in determining the final properties of the Co₃O₄ nanostructures. For instance, Co₃O₄ nanoboxes calcined at 400°C from a ZIF-67 precursor (synthesized using this compound) exhibited superior rate performance and cycling stability, delivering a reversible capacity of 515 mAh/g after 1,000 cycles at a high current density of 3 A/g. researchgate.net

Performance of Cobalt Oxide Nanostructures Derived from this compound in LIBs
MaterialSynthesis MethodKey Performance MetricSource
Porous Co₃O₄ NanorodsThermal decomposition of this compound carbonate hydroxide hydrate nanowiresHigh-performance lithium-ion battery electrodes nju.edu.cn
Co₃O₄ NanoboxesCalcination of ZIF-67 (from this compound) at 400°C515 mAh/g after 1,000 cycles at 3 A/g researchgate.net
Co₃O₄ decorated on activated carbon from onion skinHydrothermal method with Co(NO₃)₂·6H₂O451 mAh/g after 500 cycles at 2000 mA/g mdpi.com

To overcome the inherent low electrical conductivity and volume expansion issues of cobalt oxide, it is often combined with carbon nanomaterials like graphene and carbon nanotubes. This compound is used in the synthesis of these composites. For instance, a composite of Co₃O₄ nanoparticles anchored on graphene sheets can be synthesized via a hydrothermal reaction involving this compound hexahydrate and graphene oxide. bohrium.com These composites exhibit enhanced electrochemical performance, with one study reporting a reversible capacity as high as 1120.8 mAh g⁻¹ after 250 cycles at a current density of 1.0 A g⁻¹. bohrium.com The graphene network provides excellent electrical conductivity and acts as a flexible buffer to accommodate the volume changes of the Co₃O₄ nanoparticles during cycling, preventing their aggregation. nju.edu.cnacs.org Similarly, cobalt oxide can be decorated on biocarbon derived from onion skin using a hydrothermal method with this compound, resulting in a high-performance anode with a reversible capacity of 451 mAh/g after 500 cycles at a high current density. mdpi.com

Performance of Cobalt Oxide/Carbon Nanomaterial Composites in LIBs
MaterialSynthesis MethodKey Performance MetricSource
Co₃O₄-graphene nanoflowersHydrothermal reaction of this compound hexahydrate with graphene oxide1120.8 mAh g⁻¹ after 250 cycles at 1.0 A g⁻¹ bohrium.com
Co₃O₄/graphene compositeFacile synthesis strategyMaintains a reversible capacity of 800 mAh g⁻¹ at 50 mA g⁻¹ nju.edu.cn
Cobalt oxide/graphene compositesIn situ assembly and pyrolysis/oxidationRemarkable lithium storage performance researchgate.net

This compound is also a vital precursor in fabricating electrodes for supercapacitors, which are energy storage devices known for their high power density and long cycle life.

The morphology of cobalt oxide electrodes significantly impacts their supercapacitive performance. By carefully controlling the synthesis conditions using this compound as a precursor, various Co₃O₄ nanostructures with optimized morphologies can be engineered. A hydrothermal synthesis method where the molar ratio of this compound to potassium hydroxide is controlled can yield Co₃O₄ with different morphologies. mdpi.comresearchgate.net An optimized 1:1 molar ratio has been shown to produce well-defined cubic nanostructures that exhibit a high specific capacity of 825 ± 3 F/g at a current density of 1 A/g and excellent cycling stability. mdpi.comresearchgate.net The type of anion in the cobalt salt precursor, such as nitrate (NO₃⁻), can also influence the resulting hierarchical structure of the cobalt oxide. rsc.org For example, using a nitrate anion in a precipitation route with ammonia can lead to the formation of nanocolumn structures with high aspect ratios, which show higher capacitance compared to other morphologies. rsc.org

Impact of Morphological Engineering on Cobalt Oxide Supercapacitor Electrodes
MorphologySynthesis ConditionSpecific CapacitanceCycling StabilitySource
Cubic Nanostructures1:1 molar ratio of this compound to KOH825 ± 3 F/g at 1 A/g88% retention after 10,000 cycles at 3 A/g mdpi.comresearchgate.net
Nanocolumn StructuresNitrate anion precursor with ammoniaHighest capacitance among tested morphologiesNot specified rsc.org
Layered 2D FlakesHydrothermal method with calcination263 F/g at 1 A/g89.4% retention after 1,000 cycles at 3 A/g researchgate.net

Supercapacitor Electrode Development.

Calcium Cobalt Oxides for Supercapacitor Performance

The exploration of calcium cobalt oxides as electrode materials in supercapacitors has revealed significant potential for enhanced energy storage capabilities. Specifically, the transformation of bulk calcium cobalt oxide (CCO) into two-dimensional (2D) nanostructures, such as calcium cobalt oxide nanosheets (CCONSs), dramatically improves electrochemical performance. This enhancement is largely attributed to the increased surface area and greater accessibility of electroactive sites that come with exfoliation into nanosheets. acs.org

Research into CCONSs has demonstrated their superior performance in different electrolytes. In a 1 M LiOH electrolyte, CCONSs have exhibited a specific capacitance of 242 F g⁻¹ at a current density of 0.3 A g⁻¹. acs.org Comparatively, in a 3 M KOH electrolyte, a slightly higher specific capacitance of 247 F g⁻¹ was achieved at the same current density. acs.org The performance of these nanostructured materials starkly contrasts with their bulk CCO counterparts, which showed minimal specific capacitance under similar conditions. acs.org For instance, at a current density of 1 A g⁻¹, CCONSs demonstrated a capacitance up to 17 times higher than bulk CCO in 1 M LiOH. acs.org

A key aspect of their practical application is long-term stability. In 1 M LiOH, CCONSs maintained 89% of their initial capacitance after 5000 cycles. acs.org Symmetric supercapacitors (SSCs) constructed using CCONSs as both electrodes in a 1 M LiOH electrolyte have shown impressive results, achieving a high energy density of 28.5 Wh kg⁻¹ at a power density of 0.20 kW kg⁻¹. acs.org Even at a significantly higher power density of 2.4 kW kg⁻¹, the device maintained a respectable energy density, underscoring its excellent rate capability. acs.org These findings position calcium cobalt oxide nanosheets as a promising material for developing high-performance supercapacitors. acs.org

Table 1: Electrochemical Performance of Calcium Cobalt Oxide Nanosheets (CCONSs)

Electrolyte Current Density (A g⁻¹) Specific Capacitance (F g⁻¹) Energy Density (Wh kg⁻¹) Power Density (kW kg⁻¹) Capacitance Retention (%)
1 M LiOH 0.3 242 - - 89% after 5000 cycles
3 M KOH 0.3 247 - - 66% after 2200 cycles
1 M LiOH (SSC) - - 28.5 0.20 93% after 5000 cycles
1 M LiOH (SSC) - - 4.3 2.4 -

Data sourced from ACS Electrochemistry. acs.org

Aqueous Zinc-Ion Battery Cathode Research

This compound is a key precursor in the development of advanced cathode materials for aqueous zinc-ion batteries (AZIBs). These batteries are gaining attention for large-scale energy storage due to their inherent safety and low cost. researchgate.net Research has focused on using cobalt in various forms, such as dopants in manganese oxides or as part of cobalt-based compounds, to enhance the electrochemical performance of these cathodes. mdpi.commat-test.com

One approach involves the synthesis of cobalt-doped manganese oxides. Using this compound and manganese nitrate as raw materials, researchers have created materials like h-CoMn₃.₂Oₓ with hierarchical yolk-shell structures. mat-test.com This cobalt-doping results in smaller particle sizes, delicate structures, and larger specific surface areas compared to undoped manganese oxide, leading to improved specific capacities and good cyclic stability. mat-test.com Another strategy is the co-substitution of nickel and cobalt into spinel ZnMn₂O₄ nanoparticles, which are then loaded onto N-doped reduced graphene oxide. researchgate.net This co-substitution has been shown to stabilize the spinel structure, suppress the detrimental Jahn-Teller distortion of Mn³⁺, and promote Zn²⁺ de-intercalation, resulting in excellent rate performance and a high reversible capacity of 95.4 mAh g⁻¹ after 900 cycles at a current density of 1000 mA g⁻¹. researchgate.net

Mixed-phase materials, such as Co(OH)₂/CoOOH synthesized via electrochemical methods, have also been investigated as cathodes for AZIBs. These materials can deliver a high maximum capacity of 164 mAh g⁻¹ and an energy density of 275 Wh kg⁻¹. mdpi.com The mixed-phase structure exhibits enhanced thermal and mechanical stability, which allows it to better accommodate Zn²⁺ ions and endure electrostatic repulsion, leading to improved cycling stability with 78% capacity retention after 200 cycles. mdpi.com

Self-Recovery Chemistry and Cobalt-Catalyzed Deposition

A significant challenge in manganese oxide-based cathodes for AZIBs is the dissolution of the cathode material during cycling. curtin.edu.aunih.gov A novel solution to this problem is the concept of dynamic self-recovery chemistry, facilitated by cobalt. curtin.edu.aunih.gov By modifying δ-MnO₂ with cobalt, a redox-active surface is created that demonstrates a superior capability for self-recovery. mdpi.comcurtin.edu.aunih.gov

The mechanism involves the cobalt-containing species within the cathode acting as a catalyst for the continuous electrochemical deposition of active manganese compounds during the charge and discharge processes. curtin.edu.aunih.gov This catalytic action effectively counteracts the dissolution of the cathode, significantly boosting the battery's performance and longevity. curtin.edu.au Research has confirmed this cobalt-facilitated deposition effect, demonstrating that even with a low concentration of Mn²⁺ additive (0.02 M) in the electrolyte, the battery maintains decent capacity retention. curtin.edu.aunih.gov Under optimized conditions, a cobalt-modified δ-MnO₂ cathode can achieve a high specific capacity of over 500 mAh g⁻¹ and maintain a retention rate of 63% over 5,000 cycles. curtin.edu.aunih.gov This self-recovery mechanism represents a significant advancement in creating stable and high-performance cathodes for aqueous zinc-ion batteries. mdpi.comcurtin.edu.au

Table 2: Performance of Cobalt-Modified Cathodes in Aqueous Zinc-Ion Batteries

Cathode Material Key Feature Specific Capacity Cycling Stability Source(s)
Cobalt-modified δ-MnO₂ Self-recovery chemistry >500 mAh g⁻¹ 63% retention over 5,000 cycles curtin.edu.aunih.gov
ZnNiₓCoᵧMn₂₋ₓ₋ᵧO₄@N-rGO Ni and Co co-substitution 95.4 mAh g⁻¹ at 1000 mA g⁻¹ 79% retention after 900 cycles researchgate.net
h-CoMn₃.₂Oₓ Hierarchical yolk-shell structure Enhanced specific capacity Good cyclic stability mat-test.com
Co(OH)₂/CoOOH Mixed phase 164 mAh g⁻¹ at 0.05 A g⁻¹ 78% retention after 200 cycles mdpi.com

Nanotechnology and Functional Materials Development

This compound serves as a versatile precursor in nanotechnology for the development of a wide array of functional materials. Its utility spans the synthesis of precisely controlled nanoparticles and complex nanostructures, which are foundational for next-generation applications in various high-technology fields.

Controlled Synthesis of Cobalt Nanoparticles with Tailored Properties

The synthesis of cobalt nanoparticles with specific sizes and properties is crucial for their application in fields like microelectronics and catalysis. researchgate.net this compound is a commonly used precursor in these synthesis methods. One effective technique is the chemical reduction method, where this compound is reduced in the presence of a stabilizer. researchgate.netingentaconnect.com By carefully varying synthesis parameters—such as the concentration of the reducing agent (e.g., sodium borohydride) and the stabilizer (e.g., oleic acid)—researchers can control the size of the resulting cobalt nanoparticles, achieving sizes ranging from 4 to 72 nm. researchgate.netingentaconnect.com Generally, higher concentrations of the reducing agent and stabilizer lead to smaller nanoparticles due to an increased reaction rate and higher medium viscosity, respectively. researchgate.netingentaconnect.com

Another innovative approach is the laser vaporization controlled condensation (LVCC) method. acs.orgacs.org This technique uses a laser to vaporize a high-purity cobalt metal target in a chamber with controlled pressures of nitrogen and oxygen. acs.orgacs.org By adjusting the ratio of these gases, it is possible to synthesize not only this compound hydrate but also cobalt nanoparticles and cobalt oxide nanoparticles without chemical precursors. acs.orgacs.org For instance, cobalt nanoparticles can be formed in pure nitrogen or at very low oxygen levels, as the metal vapor is cooled by collisions with nitrogen before significant oxidation can occur. acs.org Furthermore, cobalt nanoparticles can be supported on materials like ordered mesoporous carbon (CMK-3) using this compound as the precursor, where controlling impregnation conditions allows for facile control over particle size and dispersion. rsc.org

Table 3: Methods for Controlled Synthesis of Cobalt Nanoparticles

Synthesis Method Precursor/Target Control Parameters Resulting Particle Size Source(s)
Chemical Reduction This compound Reducing agent/stabilizer concentration, turbulence 4 - 72 nm researchgate.netingentaconnect.com
Laser Vaporization Controlled Condensation (LVCC) High Purity Cobalt Metal N₂ and O₂ pressure ratio Nanoparticles acs.orgacs.org
Impregnation This compound Hexahydrate Impregnation conditions, surface pre-treatment ~4 - 20 nm rsc.org

Engineering of Cobalt Oxide Nanostructures

This compound is a fundamental precursor for engineering a diverse range of cobalt oxide (Co₃O₄) nanostructures with tailored morphologies and properties for applications in energy storage and catalysis. mdpi.comrsc.org The hydrothermal synthesis method is widely employed, where the molar ratio of this compound to other reagents, like potassium hydroxide, significantly influences the resulting morphology, crystal structure, and electrochemical performance. mdpi.com For example, an optimized 1:1 molar ratio of this compound to KOH has been shown to produce well-defined cubic Co₃O₄ nanostructures that are ideal for high-performance supercapacitors. mdpi.com

Various other morphologies can be achieved by tuning synthesis conditions. For instance, a two-step solution route involving a spin-coated seed layer followed by chemical bath deposition using a this compound precursor can yield morphologies such as nanoplatelets, nanorods, nanofibrils, and porous nanowalls. researchgate.net The morphology of the final nanostructure is influenced by factors like the seed layer concentration and deposition time. researchgate.net Similarly, a facile hydrothermal process using this compound, sodium oxalate, and ethylene (B1197577) glycol can produce cobalt oxide nanorods, with the reaction temperature and time being critical parameters for controlling their aspect ratio. vjs.ac.vn Furthermore, a selective acid leaching strategy can be used to engineer sub-5 nm cobalt oxide particles from mixed Co-Mo oxides, which are initially synthesized using this compound. This process dramatically increases the specific surface area, making the material highly effective for electrochemical reactions. rsc.org

Applications in Microelectronics and Gas Sensing

Nanostructured materials derived from this compound, particularly cobalt oxides and ferrites, exhibit properties that make them highly suitable for applications in microelectronics and gas sensing. researchgate.netjetir.org The semiconducting nature of these materials is key to their function in gas sensors. d-nb.info Porous cobalt oxide (Co₃O₄) nanowires, synthesized via a template method using this compound hexahydrate, have demonstrated excellent gas sensing performance for detecting ethanol. d-nb.info The improved sensitivity is attributed to their large specific surface area and porous morphology, which provide more sites for gas molecule adsorption and desorption. d-nb.info

Similarly, cobalt ferrite (B1171679) (CoFe₂O₄) nanoparticles, prepared using a sol-gel auto-combustion method with this compound as a precursor, have shown significant responsiveness to ammonia gas. jetir.org The sensing performance of these nanoparticles can be optimized by controlling the operating temperature, with studies showing a peak response at 100 °C for ammonia detection. jetir.org Beyond simple oxides, doping cobalt oxide nanoparticles with other elements, such as zinc, can further enhance their gas sensing capabilities for gases like NH₃. researchgate.net The potential applications extend to microelectronics, where the magnetic and electronic properties of spinel ferrites are of great interest. researchgate.netjetir.org The ability to fabricate these nanostructured films using methods compatible with industrial microfabrication, such as sputtering, opens up possibilities for integrating these materials into miniaturized devices. researchgate.net

Magnetic Materials Research and Development

This compound is a critical precursor in the synthesis of a variety of magnetic materials, particularly cobalt-based nanoparticles and ferrites. Its utility stems from its solubility and ease of decomposition into cobalt oxide, a key component in many magnetic ceramics.

In the realm of magnetic nanoparticles, this compound is frequently used in methods like chemical reduction and hydrothermal synthesis to produce cobalt nanoparticles (CoNPs) and cobalt oxide nanoparticles. For instance, CoNPs can be synthesized by the reduction of this compound, followed by a high-temperature hydrogen reduction process. jchemrev.com Another approach involves a hydrothermal procedure where this compound is converted into cobalt (II) hydroxide nanoscale platelets, which can then form cobalt oxide magnetic nanoparticles. jchemrev.com The magnetic properties of these nanoparticles, such as superparamagnetism, are of significant interest for applications in data storage, sensors, and biomedicine. jchemrev.comtextile-academy.org

This compound is also instrumental in creating cobalt ferrites (CoFe₂O₄), a class of hard magnetic materials with high coercivity and chemical stability. jetir.orgnanobioletters.com Common synthesis techniques include co-precipitation and the sol-gel method. In co-precipitation, an aqueous solution of this compound and a ferric salt (like ferric nitrate) is treated with a base to precipitate the ferrite. jetir.orgnanobioletters.com The sol-gel method involves dissolving this compound and other metal nitrates in a solvent, followed by the addition of a complexing agent to form a gel, which is then heated to produce the final ceramic material. acs.org Researchers have explored various parameters in these synthesis methods, such as pH, temperature, and the use of surfactants, to control the size, crystallinity, and magnetic properties of the resulting nanoparticles. jetir.orgnih.gov

Furthermore, this compound is used to create doped magnetic materials to enhance their properties. For example, it can be used to incorporate cobalt into ferrite structures to improve magnetocrystalline anisotropy and coercivity. textile-academy.org Research has also been conducted on doping ferrites with other elements, using their respective nitrate salts alongside this compound, to create complex magnetic systems with tailored properties for specific applications. acs.org

The table below summarizes various synthesis methods for magnetic materials using this compound as a precursor.

Magnetic MaterialSynthesis MethodPrecursorsKey FindingsReference
Cobalt NanoparticlesChemical ReductionThis compoundProduction of magnetic nanoparticles. jchemrev.com
Cobalt Oxide MNPsHydrothermalThis compoundFormation of nanoscale platelets. jchemrev.com
Cobalt FerriteCo-precipitationThis compound, Ferric nitratepH and temperature are crucial for synthesis. jetir.org
Cobalt FerriteHydrothermalThis compound, Ferric nitrateControllable synthesis of spherical nanoparticles. nih.gov
Doped FerritesSol-GelThis compound, other metal nitratesDoping enhances antibacterial properties. acs.org

Environmental Remediation and Transformation Research

This compound and its derivatives are subjects of extensive research for environmental applications, particularly in the remediation of pollutants and understanding the environmental fate of cobalt-based nanomaterials.

Electrochemical Conversion of Nitrate Pollutants

A significant area of research is the use of cobalt-based materials, often synthesized from this compound, as electrocatalysts for the reduction of nitrate (NO₃⁻) pollutants in water to less harmful substances like nitrogen gas (N₂) or valuable products like ammonia (NH₃). nawihub.orgqueensu.ca This approach offers a potential solution to the widespread problem of nitrate contamination in waterways, which can lead to eutrophication and health risks. nawihub.org

Cobalt-based spinel oxides, such as Co₃O₄, have emerged as promising, low-cost electrocatalysts for the electrochemical nitrate reduction reaction (NO₃⁻RR). acs.org Research has shown that the catalytic activity of Co₃O₄ is highly dependent on the geometric location of the cobalt sites, with octahedral cobalt sites being more active than tetrahedral sites. acs.org Scientists are working on optimizing these catalysts by doping them with other metals, like copper, to enhance their efficiency and selectivity. For instance, a copper-cobalt bimetallic catalyst supported on reduced graphene oxide (Cu₆Co₄/RGO) has demonstrated high selectivity for ammonia production with excellent durability. bohrium.com

Another innovative approach involves a bifunctional electrode that combines a redox-polymer for capturing nitrate with cobalt-based catalysts for its conversion to ammonia in a single electrochemical cell. nawihub.org This integrated system has shown a significant enhancement in the rate of ammonia production and energy efficiency compared to previous methods. nawihub.org The development of efficient and stable cobalt-based electrocatalysts, often derived from this compound precursors, is a key focus in advancing this technology for practical water treatment applications. queensu.cadoi.org

The following table highlights some of the recent advancements in cobalt-based electrocatalysts for nitrate reduction.

CatalystKey FeaturesPerformance MetricsReference
Co₃O₄ (spinel oxide)Octahedral Co sites are the active sites for NO₃⁻RR.Activity is dependent on the geometric location of Co sites. acs.org
(Cu₀.₆Co₀.₄)Co₂O₄Optimized electronic structure of Co sites.96.5% NH₃ Faradaic efficiency. acs.org
Bifunctional electrodeCombines nitrate capture and conversion.24-times enhancement in ammonium (B1175870) production rate. nawihub.org
Co-doped Ti₃C₂ MXeneSurface Co improves catalytic activity.Ammonia yield of 208.5 mg·h⁻¹·mg⁻¹ at -0.95 V. doi.org
Cu-Co bimetallic catalystSupported on reduced graphene oxide.99.86% ammonia selectivity. bohrium.com

Environmental Fate and Dissolution Studies of Cobalt-Based Nanoparticles

The increasing use of cobalt-based nanoparticles, often synthesized from this compound, necessitates a thorough understanding of their behavior and fate in the environment. Research in this area focuses on the dissolution, transformation, and transport of these nanoparticles in various environmental media.

Studies have shown that the dissolution of cobalt oxide (Co₃O₄) nanoparticles is a complex process influenced by factors such as pH and the presence of other substances in the environment. acs.orgnih.gov The dissolution kinetics of cobalt oxides in acidic media have been found to be sluggish, which has implications for their persistence and bioavailability. acs.orgnih.gov The rate of dissolution can be influenced by the specific crystalline structure of the cobalt oxide and the presence of complexing agents. researchgate.net

The interaction of cobalt nanoparticles with natural organic matter (NOM) and biomolecules can significantly affect their stability and dissolution. The formation of an "eco-corona" of adsorbed molecules on the nanoparticle surface can alter their agglomeration, sedimentation, and dissolution rates. diva-portal.orgdiva-portal.org For example, the presence of biomolecules can either enhance or inhibit the dissolution of cobalt nanoparticles depending on the specific molecules and conditions. diva-portal.org Understanding these interactions is crucial for predicting the environmental impact and potential toxicity of cobalt-based nanomaterials. diva-portal.org

Interactions with Biotic and Abiotic Environmental Components

The environmental impact of cobalt-based nanoparticles is further determined by their interactions with living organisms (biotic components) and non-living components (abiotic components) of ecosystems.

Abiotic Interactions: The sorption (adsorption and absorption) of cobalt onto soil and sediment components is a key process controlling its mobility and availability in the environment. researchgate.net Clay minerals, iron and manganese oxides, and organic matter are important soil components that can bind cobalt. researchgate.net The pH of the soil is a critical factor, with cobalt sorption generally increasing with higher pH. acs.org The presence of competing ions, such as iron and manganese, can also influence the sorption of cobalt. allresearchjournal.com

Biotic Interactions: The toxicity of cobalt nanoparticles to various organisms is an area of active investigation. Studies have shown that cobalt oxide nanoparticles can have detrimental effects on microorganisms like freshwater algae, leading to growth inhibition and cell death. researchgate.net The toxicity of cobalt nanoparticles can be size-dependent, with smaller particles often exhibiting greater toxicity. nih.gov The uptake and accumulation of cobalt from nanoparticles by plants, such as wheat, have been observed, which can lead to oxidative stress and other toxic effects. tandfonline.com Research on the toxic effects of cobalt nanoparticles on various organisms, from bacteria to plants and animals, is essential for assessing the environmental risks associated with their use. nih.govtexilajournal.comacs.org

Development of Other Advanced this compound-Derived Materials

Beyond the applications in magnetic materials and environmental remediation, this compound serves as a versatile precursor for the synthesis of other advanced materials with unique properties and functionalities.

Cobalt-Containing Ceramic Materials (e.g., Ferrites, Doped Oxides)

This compound is a fundamental starting material for the production of a wide range of cobalt-containing ceramic materials, including ferrites and doped oxides. sigmaaldrich.com These materials often exhibit interesting magnetic, electrical, and catalytic properties.

As previously discussed in the context of magnetic materials, cobalt ferrites (CoFe₂O₄) are a significant class of ceramics synthesized from this compound. jetir.orgnanobioletters.com The synthesis methods, such as co-precipitation and sol-gel, allow for the control of particle size and morphology, which in turn influences the material's properties. nanobioletters.comacs.org

This compound is also used as a dopant to modify the properties of other ceramic oxides. For example, it can be used to prepare lanthanum chromite ceramics doped with cobalt (LaCr₁₋ₓCoₓO₃) for high-temperature applications. sigmaaldrich.com In another application, this compound is used as a precursor to synthesize cobalt-doped titanium dioxide, which can have enhanced photocatalytic and magnetic properties. sigmaaldrich.com The ability to introduce cobalt ions into various ceramic lattices using this compound as a precursor opens up possibilities for creating new materials with tailored functionalities for a wide array of technological applications.

Solid Polymer Electrolyte Films.

The incorporation of this compound into various polymer matrices has been a significant area of research in materials science, aiming to enhance the electrochemical and physical properties of solid polymer electrolytes (SPEs). These materials are crucial for the development of all-solid-state electrochemical devices, offering potential improvements in safety and performance over traditional liquid electrolytes. researchgate.netmdpi.com The addition of this compound as a dopant salt influences the polymer's structural, optical, and electrical characteristics, primarily by interacting with the polymer chains, which alters the degree of crystallinity and facilitates ion transport. ijert.orgx-mol.com

Researchers have explored the effects of this compound in several polymer systems, including those based on methylcellulose (B11928114), polyvinyl alcohol (PVA), and blends of polyethylene (B3416737) oxide (PEO) with polyvinylpyrrolidone (B124986) (PVP). The primary method for fabricating these films is the solution casting technique, which allows for the straightforward incorporation of the cobalt salt into the polymer host. researchgate.netresearchgate.net Studies have consistently shown that doping with this compound leads to the formation of charge-transfer complexes between the cobalt ions and the polar groups of the polymer, which is a key factor in modifying the material's properties. researchgate.netresearchgate.net

Research Findings in Different Polymer Systems

Methylcellulose (MC) Based Films: Research on methylcellulose films doped with this compound has demonstrated significant changes in the material's structure and properties. The addition of Co(NO₃)₂ disrupts the crystalline structure of the MC polymer, leading to an increase in the amorphous phase. researchgate.net This structural change is crucial as higher amorphicity generally enhances ionic mobility within the polymer matrix. Fourier transform infrared (FTIR) spectroscopy has confirmed the formation of charge transfer complexes between the this compound and the MC host polymer. researchgate.net Furthermore, studies involving surface modification of these films, for instance by treatment with hydrogen sulfide (H₂S) gas, have shown the formation of cobalt sulfide (CoS) nanoparticles on the film's surface, which further alters the material's characteristics. researchgate.net

Poly(vinyl alcohol) (PVA) Based Films: In PVA-based SPEs, this compound acts as a dopant that significantly modifies the optical and electrical properties. The complexation between PVA and this compound has been confirmed through various characterization techniques. researchgate.netresearchgate.net A key finding is the alteration of the optical band gap of the PVA films. The introduction of this compound creates new energy levels within the bandgap of the polymer, which facilitates electron transitions and leads to a decrease in the optical energy gap. researchgate.netdntb.gov.ua This effect is generally proportional to the concentration of the this compound dopant.

Poly(ethylene oxide)/Polyvinylpyrrolidone (PEO/PVP) Blend Films: Blends of PEO and PVP have been doped with this compound to study their potential in electronic applications. These studies have revealed a strong correlation between the salt concentration, the morphology of the polymer blend, and its ionic conductivity. x-mol.comresearchgate.net The incorporation of this compound has been shown to increase the amorphousness of the PEO/PVP blend, which in turn enhances ionic conductivity. researchgate.net Research has demonstrated that these this compound-doped blend films behave as p-type semiconductors. x-mol.comresearchgate.net Hole transport properties and current-voltage (I-V) characteristics are strongly dependent on the concentration of this compound. x-mol.com A significant finding is the achievement of high ionic conductivity, with one study reporting a maximum value of 1.35 x 10⁻³ S/cm for the highest salt concentration tested. researchgate.net

Data from Research Findings

The following tables summarize key data from studies on this compound-doped solid polymer electrolyte films.

Table 1: Effect of this compound on the Conductivity of Polymer Films This table shows the impact of this compound concentration on the DC electrical conductivity of Poly(m-toluidine) films at different temperatures.

Polymer SystemDopant Concentration (wt%)Temperature (K)DC Conductivity (S/cm)
Poly(m-toluidine)04008.51 x 10⁻⁶
Poly(m-toluidine)14009.99 x 10⁻⁶
Poly(m-toluidine)34004.74 x 10⁻⁵
Poly(m-toluidine)54009.67 x 10⁻⁴
Data sourced from reference ijert.org

Table 2: Ionic Conductivity in PEO/PVP/Cobalt Nitrate Blend Electrolytes This table presents the maximum ionic conductivity achieved in PEO/PVP blends with this compound doping.

Polymer SystemDopantMaximum Ionic Conductivity (S/cm)Key Finding
PEO/PVPThis compound1.35 x 10⁻³High ionic conductivity achieved at the highest salt concentration. researchgate.net
Data sourced from reference researchgate.net

Table 3: Optical Band Gap of this compound Doped Poly(m-toluidine) Films This table illustrates the change in the optical energy band gap as a function of this compound concentration.

Polymer SystemDopant Concentration (wt%)Energy Band Gap (eV)
Poly(m-toluidine)03.01
Poly(m-toluidine)12.96
Poly(m-toluidine)32.80
Poly(m-toluidine)52.58
Data sourced from reference ijert.org

Theoretical and Computational Investigations of Cobalt Nitrate Systems

Density Functional Theory (DFT) Applications.

Density Functional Theory (DFT) has emerged as a powerful tool for investigating the properties of cobalt nitrate (B79036) and its complexes. scispace.com This computational approach allows for the detailed examination of electronic structures, molecular geometries, spectroscopic characteristics, and thermochemical properties, providing insights that complement experimental findings. sioc-journal.cnresearchgate.netnih.gov

Prediction of Electronic Structures and Molecular Geometries.

DFT calculations have been successfully employed to predict the electronic structures and molecular geometries of various cobalt nitrate-containing systems. For instance, studies on energetic complexes like cobalt tris(carbohydrazide) nitrate, Co(CHZ)₃₂, have revealed a six-coordinated octahedron feature. sioc-journal.cnresearchgate.net Natural Bond Orbital (NBO) analyses, a component of DFT studies, have shown that in such complexes, the cobalt cation is typically in a +1 oxidation state and forms covalent coordination bonds with nitrogen atoms. sioc-journal.cnresearchgate.net

In the context of catalysis, DFT has been used to model the electronic structure of cobalt-based catalysts for processes like nitrate reduction. For example, in a study of a cobalt macrocycle complex, [Co(DIM)Br₂]⁺, DFT calculations corroborated experimental findings by predicting the Co(III)/Co(II) reduction potential. rsc.org Furthermore, investigations into spinel NiCo₂O₄ have utilized DFT with Hubbard U correction to analyze the electronic structure and the effect of cation distribution on physical properties. acs.org These calculations help in understanding the oxidation states and magnetic moments of the cobalt ions within the crystal structure. acs.org

The reliability of DFT in predicting geometries has been benchmarked against experimental data. For the model complex Fe(Me₃TACN)(NO)(N₃)₂, a specific DFT methodology (BP86 with 10% hybrid character) was found to yield computational data in good agreement with experimental results, providing confidence in its application to related systems. acs.org

Simulation of Spectroscopic Properties (e.g., Infrared Spectra).

DFT is widely used to simulate the spectroscopic properties of molecules, including the infrared (IR) spectra of this compound systems. rsc.org Theoretical calculations of vibrational frequencies can aid in the interpretation of experimental spectra. For cobalt tris(carbohydrazide) nitrate, DFT calculations have been used to analyze the infrared spectrum, showing that donor-acceptor interactions between the ligands and the cobalt cation lead to a decrease in the occupancies of amino N-H bond orbitals. researchgate.net This results in a shift of the amino group stretching vibrations to lower wavenumbers, a finding that aligns with experimental observations. researchgate.net

The application of DFT extends to understanding the interaction between cobalt and nitrate ions. In complexes where a nitrate group is coordinated to a metal ion, the symmetry of the nitrate ion is perturbed, leading to a splitting of the symmetric and antisymmetric NO₃ stretches in the IR spectrum. researchgate.net The magnitude of this splitting can be correlated with the strength of the metal-nitrate interaction, a phenomenon that can be effectively modeled using DFT. researchgate.netcdnsciencepub.com Time-dependent DFT (TD-DFT) is a common method for simulating electronic absorption spectra by calculating vertical excitation energies. rsc.orgresearchgate.net

Calculation of Thermochemical Properties (e.g., Heats of Formation, Stability).

DFT calculations are instrumental in determining the thermochemical properties of this compound compounds, such as heats of formation and relative stability. sioc-journal.cnresearchgate.net For energetic complexes like Co(CHZ)₃₂, computed heats of formation have been used to predict their stability. sioc-journal.cnresearchgate.net These theoretical predictions have shown good agreement with experimental thermal stabilities. sioc-journal.cnresearchgate.net The calculations also revealed that the synthesis reactions for these compounds are exothermic. sioc-journal.cnresearchgate.net

In the context of materials for thermochemical energy storage, DFT has been used to understand the redox properties of perovskites like BaCo₁₋ₓMnₓO₃₋δ. nih.gov The calculations revealed that the reaction temperature is regulated by the formation energy of oxygen vacancies, providing a theoretical descriptor for the material's performance. nih.gov Similarly, DFT calculations have been employed to study the thermochemical properties of other high-energy density compounds, with methods like B3LYP functional with a 6-311++G(d,p) basis set being successfully used. nih.gov

Table 1: Calculated Thermochemical Data for Selected Cobalt Complexes

CompoundCalculated Heat of Formation (kJ/mol)Predicted Stability Ranking
Ni(CHZ)₃₂N/A1
Co(CHZ)₃₂N/A2
[Cu(CHZ)₂(NO₃)₂]N/A3

Note: Specific heat of formation values were not provided in the source material, but the relative stability order was determined from these calculations. sioc-journal.cnresearchgate.net

Elucidation of Reaction Mechanisms in Catalytic Processes.

DFT calculations are a cornerstone in elucidating the intricate reaction mechanisms of catalytic processes involving this compound and its derivatives. frontiersin.org These computational studies provide valuable insights into the pathways of reactions such as nitrate reduction to ammonia (B1221849). rsc.orgmdpi.comrsc.org

For instance, in the electrocatalytic reduction of nitrate by a cobalt macrocycle complex, DFT was used to explore several feasible mechanisms for the initial reduction of nitrate to nitrite (B80452) at room temperature. rsc.org The calculations highlighted the crucial role of the reduced ligand in transferring an electron to the bound nitrate, thereby activating it for further reactions. rsc.org Similarly, in a study of a ruthenium-doped cobalt hydroxide (B78521) catalyst, DFT calculations showed that Ru doping altered the rate-determining step (RDS) of the nitrate reduction reaction, significantly lowering the energy barrier. rsc.org The analysis of the partial density of states (PDOS) further explained the underlying mechanism of enhanced catalytic activity. rsc.org

DFT has also been applied to understand the interaction of NOx species with cobalt-based catalysts. A study on the adsorption of NO₂ and NO₃ on cobalt spinel nanocubes used DFT to identify the most stable adsorption sites and interpret the electronic structure of the resulting adducts through analysis of the density of states (DOS), spin density, and atomic partial charges. acs.org Furthermore, DFT has been employed to investigate the mechanism of aldehyde deformylation by cobalt(III)-peroxo complexes, where calculations supported the formation of a cobalt-bound peroxyhemiacetal intermediate. acs.org

Ab Initio Calculations for Hydrated Cation Complexes.

Ab initio calculations, which are based on first principles of quantum mechanics without empirical parameters, are employed to study the structure and properties of hydrated cobalt(II) cation complexes. researchgate.netacs.org These methods provide a fundamental understanding of the interactions between the cobalt ion and surrounding water molecules.

Research on microhydrated cobalt-nitrate cations, such as [Co(NO₃)(H₂O)n]⁺ (where n=2, 3), has utilized ab initio calculations to determine the structures of these hydrated complexes. researchgate.net These theoretical investigations are crucial for interpreting experimental data, such as that obtained from infrared-multiphoton dissociation (IRMPD) spectroscopy. researchgate.net The calculations help to understand the ion thermochemistry and the fragmentation pathways observed in mass spectrometry experiments. researchgate.net

Studies on the hydration of other divalent and trivalent metal ions of the first and second transition periods have also benefited from ab initio methods. acs.org For example, calculations on hydrated Lu³⁺ ions have shown that both octa- and nonahydrated species can exist in aqueous solutions. researchgate.net These computational approaches, often combined with DFT, are essential for determining coordination numbers and metal-oxygen bond distances in hydrated cation complexes. researchgate.net

Kinetic Modeling and Reaction Pathway Analysis.

Kinetic modeling and reaction pathway analysis are essential for understanding the dynamics of chemical processes involving this compound, particularly in catalysis and thermal decomposition. jim.org.cnresearchgate.netplos.org

In the field of electrocatalysis, kinetic studies combined with theoretical modeling help to unravel reaction mechanisms. For the electrocatalytic reduction of nitrate to ammonia, kinetic analysis of a Co₃O₄-modified Cu₂₊₁O nanowire catalyst revealed that the surface of the bimetallic catalyst is more easily saturated with nitrate ions compared to the bare copper oxide nanowires. mdpi.com This was supported by a higher diffusion coefficient for nitrate, indicating that the presence of cobalt promotes the diffusion and adsorption of nitrate ions. mdpi.com The reaction pathway was further elucidated using in-situ spectroscopic techniques, identifying key intermediates in the reduction process. mdpi.com

Kinetic models are also applied to understand the thermal decomposition of this compound. researchgate.net The Sample Controlled Reaction Temperature (SCRT) method has been used to determine the kinetic law and activation energy for the decomposition of anhydrous this compound. researchgate.net This analysis showed that the decomposition is best described by a Johnson-Mehl-Avrami kinetic model, suggesting that the process is not a single step and is likely initiated by nucleation. researchgate.net

Furthermore, kinetic modeling has been used to study the synthesis of carbon nanotubes using this compound as a catalyst precursor. jim.org.cn By analyzing the reaction mechanism of polymer pyrolysis chemical vapor deposition (PP-CVD), researchers have modeled the influence of vapor species and surface reactions on the growth rates of carbon nanotubes. jim.org.cn

Future Research Directions and Emerging Challenges in Cobalt Nitrate Chemistry

Innovations in Green and Sustainable Synthesis of Cobalt Nitrate (B79036) Derivatives

The development of environmentally friendly methods for synthesizing cobalt nitrate derivatives is a critical area of future research. Traditional chemical synthesis routes often involve hazardous reagents and produce significant waste. In contrast, green synthesis approaches aim to be low-cost, eco-friendly, and simple. mdpi.com

One promising avenue is the use of plant extracts as reducing and capping agents. For instance, researchers have successfully synthesized cobalt oxide (Co₃O₄) nanoparticles using extracts from Curcuma longa and Punica granatum peels. mdpi.comresearchgate.net In these processes, the biomolecules within the plant extracts reduce cobalt(II) ions from this compound to form nanoparticles, and also stabilize them, preventing aggregation. mdpi.com For example, the use of Hyphaene thebaica fruit extract has been shown to be an effective bio-reductant in the synthesis of Co₃O₄ nanoparticles. mdpi.com These green methods often occur at low temperatures and without the need for harsh chemicals, significantly reducing the environmental footprint. researchgate.net

Another sustainable approach involves the use of ultrasonication. The synthesis of a cobalt-based metal-organic framework (MOF) was achieved by reacting cobalt (II) nitrate hexahydrate with 2,2′-bipyridine-4,4′-dicarboxylic acid under ultrasonic conditions. frontiersin.org This method can lead to the formation of desired products efficiently and under milder conditions than traditional solvothermal methods. frontiersin.org

The table below summarizes some of the green synthesis methods for cobalt-based materials starting from this compound.

PrecursorGreen Reagent/MethodSynthesized MaterialKey Advantages
This compound hexahydrateCurcuma longa leaf extractCo₃O₄ nanoparticlesLow-cost, eco-friendly, simple procedure. mdpi.com
This compound hexahydratePunica granatum peel extractCo₃O₄ nanoparticlesUtilizes waste material, low temperature. researchgate.net
Cobalt (II) nitrate hexahydrateHyphaene thebaica fruit extractCo₃O₄ nanoparticlesCost-effective, environmentally friendly. mdpi.com
Cobalt (II) nitrate hexahydrateUltrasonicationCobalt-MOFEfficient, milder reaction conditions. frontiersin.org

Rational Design of Cobalt-based Materials with Tailored Properties

The ability to design and synthesize cobalt-based materials with specific, tailored properties is a major goal for future research. This involves controlling the size, shape, composition, and structure of the final material to optimize its performance in various applications, such as catalysis, energy storage, and sensors. mdpi.com this compound serves as a versatile precursor in these designed syntheses.

One strategy is the use of microemulsions to create nanoparticles with controlled structural and morphological properties. mdpi.com By varying the composition of the microemulsion system (e.g., oil-in-water vs. water-in-oil) and the nature of the surfactant, researchers can influence the size and dispersion of the resulting cobalt nanoparticles. mdpi.com For example, well-dispersed cobalt nanoparticles of around 3 nm have been synthesized in aqueous media using Pluronic® P123 as a stabilizer. mdpi.com

Another approach involves the use of templates or structure-directing agents. Mesoporous silica (B1680970), such as SBA-15, can be used as a support to deposit cobalt nanostructures, resulting in materials with high surface area and a well-ordered pore structure. mdpi.com Metal-organic frameworks (MOFs) also offer a pathway to rationally designed materials. ZIF-67, a MOF composed of cobalt ions and 2-methylimidazole (B133640) ligands, can be synthesized from this compound and then thermally converted into cobalt nitride nanoparticles embedded in a porous carbon matrix (Co₄N/C). rsc.org This composite material exhibits excellent electrochemical performance due to the synergy between the high surface area of the carbon matrix and the efficient charge transfer of the cobalt nitride nanoparticles. rsc.org

The rational design of cobalt-based electrocatalysts is also a key area. By tuning the precursor weight ratio of ZIF-67 to polyacrylonitrile (B21495) (PAN) in an electrospinning process, "Microparticles-in-Spider Web" superstructure films can be created. researchgate.net This unique architecture has shown promise for reducing the overpotential in the oxygen evolution reaction (OER). researchgate.net

The table below provides examples of rationally designed cobalt-based materials from this compound.

PrecursorDesign StrategyResulting MaterialTailored PropertyApplication
Cobalt (II) nitrateMicroemulsionCo nanoparticlesControlled size (~3 nm) and dispersionCatalysis, magnetic devices. mdpi.com
This compoundTemplate (SBA-15)Co nanostructures on SBA-15High surface area, ordered poresHeterogeneous catalysis. mdpi.com
This compoundMOF precursor (ZIF-67)Co₄N/C compositeHigh specific capacitanceSupercapacitors. rsc.org
This compound (in ZIF-67)Electrospinning with PAN"Microparticles-in-Spider Web" filmsReduced OER overpotentialElectrocatalysis. researchgate.net

Deeper Mechanistic Understanding of Complex Catalytic and Electrochemical Processes

While cobalt-based materials derived from this compound show great promise in catalysis and electrochemistry, a deeper mechanistic understanding of the underlying processes is crucial for further advancement. This includes elucidating reaction pathways, identifying active catalytic sites, and understanding the interplay between different components in complex systems.

In the context of the electrocatalytic nitrate reduction reaction (NO₃⁻RR) to ammonia (B1221849) (NH₃), cobalt-based materials have shown high selectivity and activity. researchgate.net Recent studies suggest that the synergy between different metals in bimetallic catalysts can significantly enhance performance. For example, in Cu-Co catalysts, it is proposed that cobalt sites promote the hydrogenation of nitrate to ammonia. researchgate.net Mechanistic studies are revealing a tandem catalysis mechanism where one metal site activates the nitrate while the other facilitates the supply of hydrogen. researchgate.net

The oxidation state of cobalt during these reactions is a critical factor. It has been observed that under electrochemical conditions, cobalt-based MOFs can transform into high-valent cobalt species like CoOOH, which are the active catalysts. researchgate.net The dynamic cycling of the cobalt valence state, for instance between Co and Co(OH)₂, is believed to be a key part of the catalytic cycle in some systems. rsc.org Computational studies, such as density functional theory (DFT), are increasingly being used to model reaction intermediates and energy barriers, providing insights that are difficult to obtain experimentally. rsc.org

The hydrogen evolution reaction (HER) is often a competing reaction in aqueous electrochemical processes. Understanding the interplay between HER and nitrate reduction is essential for designing selective catalysts. acs.org Some cobalt-based catalysts are effective because they can suppress the HER while promoting nitrate adsorption and reduction. researchgate.net

Key research questions that need to be addressed include:

What is the precise nature of the active sites in different cobalt-based catalysts?

How do the electronic and geometric structures of the catalyst influence reaction pathways and selectivity?

What is the role of the electrolyte and reaction conditions in modulating catalytic activity?

How does the catalyst structure evolve during the reaction, and how does this affect its long-term stability?

Addressing Scale-Up and Industrial Translation Challenges

Translating promising laboratory-scale syntheses and applications of this compound-derived materials to an industrial scale presents a number of significant challenges. These challenges span economic, technical, and logistical domains.

One of the primary hurdles is the cost and availability of raw materials. Cobalt itself is considered a critical raw material, with a geographically concentrated supply chain. oecd.orgsecurityhumanrightshub.org The majority of the world's cobalt is mined in the Democratic Republic of Congo (DRC), often as a by-product of copper or nickel mining. oecd.orgresourcegovernance.org This makes the supply and price of cobalt susceptible to geopolitical factors and fluctuations in the markets for other metals. resourcegovernance.org

The scalability of synthesis methods is another major concern. While green synthesis methods using plant extracts are promising at the lab scale, their industrial-scale implementation may be challenging due to the large quantities of biomass required and potential batch-to-batch variability. Similarly, complex, multi-step synthesis procedures for rationally designed materials may be too costly and difficult to control in a large-scale manufacturing environment. acs.org

For applications in areas like batteries and electrocatalysts, ensuring the long-term stability and durability of the materials is paramount. Degradation mechanisms that are not apparent in short-term lab tests can become significant over the operational lifetime of a device. Furthermore, the integration of these new materials into existing manufacturing processes requires significant research and development. acs.org

Addressing these challenges will require a multi-faceted approach, including:

Developing more robust and scalable synthesis processes.

Exploring ways to reduce the amount of cobalt required in materials without sacrificing performance.

Designing materials that are more resilient to degradation.

Establishing a circular economy for cobalt through efficient recycling and recovery from end-of-life products. acs.org

Conducting thorough techno-economic analyses to assess the commercial viability of new technologies.

The path from laboratory discovery to industrial application is often long and complex, but by focusing on these key challenges, the scientific community can help to unlock the full potential of this compound and its derivatives.

Q & A

Q. What are the standard methods for synthesizing cobalt nitrate hexahydrate, and how can its purity be verified?

this compound hexahydrate is typically synthesized by reacting cobalt carbonate or cobalt oxide with nitric acid under controlled conditions. For example, dissolving CoCO₃ in dilute HNO₃ at 60–80°C yields a red-brown solution, which is filtered and crystallized to obtain the hexahydrate form. Purity verification involves X-ray diffraction (XRD) to confirm crystal structure, inductively coupled plasma optical emission spectrometry (ICP-OES) for elemental analysis, and thermogravimetric analysis (TGA) to assess hydrate content .

Q. How should this compound be stored to prevent degradation, given its hygroscopic nature?

this compound hexahydrate is deliquescent and prone to absorbing moisture. Storage requires airtight containers with desiccants (e.g., silica gel) in a dry, temperature-controlled environment (<25°C). Anhydrous forms must be handled in a glovebox under inert gas (e.g., argon) to avoid hydration .

Q. What analytical techniques are most effective for characterizing this compound’s structural and compositional properties?

Key techniques include:

  • FTIR spectroscopy : Identifies nitrate (NO₃⁻) vibrational modes at ~1380 cm⁻¹ and coordinated water molecules.
  • UV-Vis spectroscopy : Detects d-d transitions of Co²⁺ in aqueous solutions (absorption bands at 510 nm and 350 nm).
  • TGA/DSC : Quantifies hydrate content and decomposition behavior (e.g., hexahydrate decomposes at 55°C to trihydrate).
  • XRD : Confirms crystalline phase and lattice parameters .

Q. How does this compound’s solubility vary across solvents, and what factors influence this?

this compound is highly soluble in water (334.9 g/100 mL at 90°C for anhydrous form) and polar solvents like ethanol and methanol. Solubility decreases in nonpolar solvents due to its ionic nature. Temperature and solvent polarity are critical factors—higher temperatures enhance solubility in water, while ethanol’s lower dielectric constant reduces dissolution efficiency .

Advanced Research Questions

Q. How can this compound be utilized as a precursor in Fischer-Tropsch catalysis, and what synthetic modifications enhance its performance?

this compound is a common precursor for Co-based catalysts due to its high solubility and thermal decomposition to metallic cobalt. Impregnation onto supports (e.g., Al₂O₃, SiO₂) followed by calcination (300–500°C) forms active Co₃O₄ nanoparticles. Performance is optimized by adjusting nitrate concentration, calcination temperature, and reducing agents (e.g., H₂) to control particle size and dispersion .

Q. How can researchers resolve contradictions in reported thermal decomposition temperatures of this compound hydrates?

Discrepancies in decomposition temperatures (e.g., hexahydrate decomposes at 55°C vs. 74°C in some studies) arise from differences in experimental conditions (heating rate, atmosphere). Methodological consistency is critical: use controlled TGA with inert gas (N₂) and slow heating rates (2–5°C/min) to replicate results. Cross-validate with XRD to identify intermediate phases (e.g., trihydrate vs. monohydrate) .

Q. What experimental design strategies optimize this compound’s role in microalgae cultivation for biomass production?

Taguchi’s Design of Experiments (DOE) can identify critical factors (e.g., nitrate concentration, pH, trace metals). For Tetradesmus obliquus, a 4× nitrate concentration (vs. basal medium) significantly enhances biomass yield. DOE matrices (e.g., L16 orthogonal array) minimize experimental runs while maximizing data robustness .

Q. What mechanisms underlie this compound’s effectiveness in electromagnetic wave-absorbing nanocomposites?

In NiCo@C/ZnO composites, this compound-derived Co nanoparticles enhance dielectric loss and magnetic permeability. Synergistic effects between carbon matrices (from MOF precursors) and Co improve impedance matching. Methodological steps include hydrothermal synthesis (e.g., 180°C for 12 hr) and annealing (500°C under N₂) to form heterostructures .

Q. How do toxicity and safety protocols for this compound impact laboratory handling and waste management?

this compound is classified as a Category 1B carcinogen (H350) and sensitizer (H317). Labs must use fume hoods, PPE (nitrile gloves, lab coats), and closed systems for synthesis. Waste neutralization involves precipitation with NaOH to form Co(OH)₂, followed by filtration and disposal as hazardous solid waste .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.